Meisoindigo
Description
Properties
IUPAC Name |
3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXCQXTKOYHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025868 | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97207-47-1 | |
| Record name | N-Methylisoindigotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEISOINDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meisoindigo's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meisoindigo, a derivative of a traditional Chinese medicine component, has been clinically utilized for the treatment of Chronic Myeloid Leukemia (CML). While its efficacy has been established, a deep understanding of its molecular mechanisms has only recently come to light. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in CML. The core of its action involves acting as a "molecular glue" to induce the proteasomal degradation of a key protein kinase, PKMYT1. This primary action triggers a cascade of downstream effects, including the inhibition of the hallmark BCR-ABL signaling pathway, modulation of other critical pathways such as Wnt and STAT3, and the induction of apoptosis and cell cycle arrest in CML cells. This document consolidates the current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.
Core Mechanism: Molecular Glue-Induced Degradation of PKMYT1
Recent groundbreaking research has identified Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) as a direct target of this compound.[1][2] this compound functions as a molecular glue, a novel mechanism for a small molecule drug.
-
Binding and Interaction: this compound forms a selective and reversible covalent bond with the Cys301 residue of PKMYT1.[1]
-
Enhanced E3 Ligase Recognition: This binding event enhances the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25 by approximately 30-fold.[1][2]
-
Ubiquitination and Degradation: The enhanced proximity facilitates the K48-linked polyubiquitination of PKMYT1, marking it for degradation by the proteasome.[1][2]
The degradation of PKMYT1 is a pivotal event, as this kinase plays a significant role in CML cell proliferation and survival. Knockdown of PKMYT1 in K562 CML cells has been shown to induce G2/M phase cell cycle arrest, enhance early apoptosis, and inhibit cell proliferation.[1][2]
Inhibition of the BCR-ABL Signaling Pathway
The constitutively active BCR-ABL tyrosine kinase is the pathogenic driver of CML. This compound has been demonstrated to inhibit this critical signaling pathway.
-
Protein Levels: Treatment with this compound leads to a down-regulation of both total and phosphorylated BCR-ABL protein levels in K562 cells.[3] Interestingly, it does not appear to affect the mRNA level of bcr-abl, suggesting a post-transcriptional or protein stability-related mechanism.[3]
-
Downstream Effectors: The inhibition of BCR-ABL activity results in decreased phosphorylation of its key downstream targets, including STAT5 and CRKL.[3]
-
Transcription Factor Activity: Consequently, the DNA binding potential of STAT3 and STAT5, which are critical for leukemic cell proliferation and survival, is inhibited.[3]
Modulation of Wnt and STAT3 Signaling
Beyond the canonical BCR-ABL axis, this compound exerts influence over other pro-survival signaling pathways in CML cells.
-
Wnt Pathway: this compound can affect the Wnt signaling pathway by inhibiting the phosphorylation of GSK-3β.[4] This leads to a decrease in the expression of downstream targets β-catenin and c-MYC, which are involved in cell proliferation and stem cell function.[4] The degradation of PKMYT1 may also be linked to the modulation of Wnt signaling, thereby affecting leukemic stem cells.[1]
-
STAT3 Pathway: this compound has been shown to inhibit the activation of STAT3 by reducing its phosphorylation at Y705, independent of its effect on the BCR-ABL pathway.[5] This provides an additional layer of anti-leukemic activity.
Induction of Apoptosis and Cell Cycle Arrest
A key outcome of this compound treatment is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
-
Cell Cycle Arrest: As a downstream consequence of PKMYT1 degradation, CML cells treated with this compound arrest in the G2/M phase of the cell cycle.[1][2] Historically, it has also been suggested to inhibit cyclin-dependent kinases (CDKs).[6]
-
Caspase-Dependent Apoptosis: this compound induces apoptosis through a caspase-dependent pathway.[3][7] This involves the activation of initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3), leading to the cleavage of substrates like PARP.[3][7]
-
Mitochondrial Involvement: The apoptotic process is linked to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[3][7]
-
Bcl-2 Family Proteins: The role of the Bcl-2 family is not fully resolved. One study indicates that this compound down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[7] Another study in K562 cells suggested that Bcl-2 family members were not involved in the process.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
Table 1: In Vitro Cellular Effects of this compound
| Cell Line | Parameter | Concentration | Duration | Result | Reference |
|---|---|---|---|---|---|
| HL-60 | Apoptosis Rate | 20 µmol/L | 1 h | (3.70 ± 0.56)% | [7] |
| HL-60 | Apoptosis Rate | 20 µmol/L | 3 h | (19.80 ± 1.13)% | [7] |
| HL-60 | Apoptosis Rate | 20 µmol/L | 6 h | (29.20 ± 2.69)% | [7] |
| HL-60 | Apoptosis Rate | 20 µmol/L | 12 h | (47.05 ± 7.70)% | [7] |
| HL-60 | Fas Positive Rate | 20 µmol/L | 1 h | (21.30 ± 1.27)% vs (9.35 ± 0.21)% control | [7] |
| K562 | PKMYT1-TRIM25 Interaction | N/A | N/A | ~30-fold enhancement |[1][2] |
Table 2: Clinical Efficacy of this compound in CML (Phase III Trial)
| Patient Group | Treatment | Total Cases | Total Response Rate | Complete & Partial Remission Rate | Reference |
|---|
| All Patients | this compound (75-150mg/day) | 402 | 90.1% | 81.3% |[8] |
Appendix: Key Experimental Protocols
This section provides a general overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
6.1 Activity-Based Protein Profiling (ABPP) This technique was instrumental in identifying PKMYT1 as a direct target of this compound.[1]
-
Objective: To identify the direct protein targets of a small molecule in a complex proteome.
-
General Workflow:
-
CML cell lysates are incubated with this compound.
-
A probe that reacts with the target protein, often in a covalent manner facilitated by the drug, is added.
-
The protein-probe complexes are enriched, typically using affinity purification (e.g., biotin-streptavidin).
-
The enriched proteins are identified and quantified using mass spectrometry.
-
6.2 Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins.
-
Methodology: Used to measure the levels of total and phosphorylated BCR-ABL, STAT5, CRKL, caspases, PARP, Bcl-2 family proteins, GSK-3β, and β-catenin.[3][4][7] CML cells are treated with this compound for specified times and concentrations. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the protein of interest, followed by incubation with a secondary antibody linked to a detection system (e.g., chemiluminescence).
6.3 Flow Cytometry
-
Objective: To analyze cellular characteristics, including apoptosis and cell cycle distribution.
-
Methodology:
-
Apoptosis Assay: Treated cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar dye (to detect late apoptotic/necrotic cells). The percentage of cells in different apoptotic stages is then quantified.[3]
-
Cell Cycle Analysis: Cells are fixed and stained with a DNA-binding dye like PI. The fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]
-
6.4 Electronic Mobility Shift Assay (EMSA)
-
Objective: To assess the DNA binding activity of transcription factors.
-
Methodology: Used to determine the effect of this compound on the DNA binding of STAT3 and STAT5.[3] Nuclear extracts from treated and untreated cells are incubated with a radiolabeled DNA probe containing the specific binding sequence for the transcription factor. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates reduced DNA binding activity.
Conclusion and Future Directions
The mechanism of action of this compound in CML is complex and multi-pronged. The discovery of its role as a molecular glue that induces the degradation of PKMYT1 provides a novel and central framework for understanding its efficacy. This primary action, combined with the inhibition of the BCR-ABL oncoprotein and the modulation of other key survival pathways, culminates in potent anti-leukemic effects, including cell cycle arrest and apoptosis.
Future research should focus on:
-
Further elucidating the interplay between PKMYT1 degradation and the inhibition of the BCR-ABL pathway.
-
Investigating the potential of this compound or its derivatives in overcoming tyrosine kinase inhibitor (TKI) resistance in CML.
-
Exploring the development of new molecular glue degraders based on the this compound scaffold for CML and other malignancies.
This comprehensive understanding of this compound's molecular pharmacology provides a strong rationale for its clinical use and a valuable foundation for the development of next-generation targeted therapies for CML.
References
- 1. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Effect on bcr-abl signaling pathway and the mechanisms of apoptosis induction by this compound in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Phase III clinical trial on meisoindico in the treatment of chronic myelogenous leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Meisoindigo and Its Derivatives: A Technical Guide for Drug Development Professionals
Abstract
Meisoindigo, a synthetic derivative of the natural product indirubin, has garnered significant attention in medicinal chemistry due to its potent anti-cancer properties. This document provides an in-depth technical guide on the synthesis of this compound and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. It covers the core synthetic methodologies, detailed experimental protocols, quantitative biological data, and an overview of the key signaling pathways modulated by these compounds.
Introduction
This compound (1-methyl-isoindigo) is a bis-indole alkaloid that has demonstrated significant therapeutic potential, particularly in the treatment of chronic myeloid leukemia (CML).[1] It is a structural isomer of indirubin, an active component of the traditional Chinese medicine Danggui Longhui Wan.[2] Unlike indirubin, which is known to be an ATP-competitive protein kinase inhibitor, this compound appears to exert its biological effects through different mechanisms, making it an intriguing subject for further investigation and analog development.[3] This guide will detail the synthetic pathways to this compound and its derivatives, summarize their biological activities, and explore the underlying mechanisms of action.
Core Synthetic Methodologies
The synthesis of the isoindigo scaffold predominantly relies on the acid-catalyzed condensation of an isatin derivative with an oxindole derivative.[4] For the synthesis of this compound itself, the key precursors are N-methylisatin and oxindole.
Synthesis of Key Precursors
2.1.1. Synthesis of N-Methylisatin:
N-methylisatin can be synthesized from isatin through N-alkylation. A common method involves the reaction of isatin with an alkylating agent, such as methyl iodide, in the presence of a base.[5] An alternative approach is the electrochemical reduction of isatin in the presence of methyl iodide, which can yield N-methylisatin in high yields.[3]
2.1.2. Synthesis of Oxindole:
Several methods exist for the synthesis of oxindole. A classical approach is the intramolecular cyclization of α-chloroacetanilide, which can be catalyzed by a Lewis acid.[6] More modern methods include palladium-catalyzed intramolecular C-H functionalization of anilides.[1][2]
Condensation Reaction for this compound Synthesis
The core reaction for synthesizing this compound is the aldol-type condensation of N-methylisatin and oxindole. This reaction is typically carried out in a refluxing acidic solvent, such as a mixture of acetic acid and hydrochloric acid.[4] The mechanism involves the initial enolization of oxindole, which then attacks the carbonyl group at the 3-position of N-methylisatin, followed by dehydration to yield the final this compound product.
Experimental Protocols
General Synthesis of this compound
Materials:
-
N-methylisatin
-
Oxindole
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
A mixture of N-methylisatin (1 equivalent) and oxindole (1 equivalent) is suspended in glacial acetic acid.
-
A catalytic amount of concentrated hydrochloric acid is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, during which time the color of the solution should change, and a precipitate may form.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, the mixture is cooled to room temperature, and the precipitate is collected by filtration.
-
The collected solid is washed with ethanol and then water to remove any remaining acid and unreacted starting materials.
-
The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the final product as a reddish solid.
-
The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.
Synthesis of a Bromo-Meisoindigo Derivative (Illustrative Example)
This protocol is adapted from the synthesis of bromo-meisoindigo derivatives.[2]
Step 1: Synthesis of Brominated Isatin (if not commercially available)
-
A suitable bromo-aniline is converted to the corresponding isatin via the Sandmeyer isonitrosoacetanilide isatin synthesis.
Step 2: N-methylation of Brominated Isatin
-
The brominated isatin is N-methylated using a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydride in an anhydrous solvent like DMF.
Step 3: Condensation with Oxindole
-
The N-methyl-bromo-isatin is then condensed with oxindole following the general procedure described in section 3.1. The reaction is typically carried out in a mixture of acetic acid and hydrochloric acid at elevated temperatures.
Step 4: Purification
-
The resulting bromo-meisoindigo derivative is purified by filtration and recrystallization.
Quantitative Data on Biological Activity
This compound and its derivatives have been evaluated for their antiproliferative activities against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Antiproliferative Activity of this compound and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Chronic Myeloid Leukemia | 6.60 (48h) | [1] |
| THP-1 | Acute Monocytic Leukemia | 8.21 (48h) | [1] | |
| HepG2 | Hepatocellular Carcinoma | 8.97 (48h) | [1] | |
| MCF-7 | Breast Cancer | 11.94 (48h) | [1] | |
| Caco-2 | Colorectal Adenocarcinoma | 14.59 (48h) | [1] | |
| 5'-chloro-pyridone-annelated isoindigo (3b) | K562 | Chronic Myeloid Leukemia | 6.60 (48h) | [1] |
| THP-1 | Acute Monocytic Leukemia | 8.21 (48h) | [1] | |
| HepG2 | Hepatocellular Carcinoma | 8.97 (48h) | [1] | |
| MCF-7 | Breast Cancer | 11.94 (48h) | [1] | |
| Caco-2 | Colorectal Adenocarcinoma | 14.59 (48h) | [1] | |
| 5'-H-pyridone-annelated isoindigo (3d) | K562 | Chronic Myeloid Leukemia | 8.66 (48h) | [1] |
| THP-1 | Acute Monocytic Leukemia | 9.10 (48h) | [1] | |
| HepG2 | Hepatocellular Carcinoma | 13.88 (48h) | [1] | |
| MCF-7 | Breast Cancer | 15.72 (48h) | [1] | |
| Caco-2 | Colorectal Adenocarcinoma | 19.03 (48h) | [1] | |
| 1-phenpropylisoindigo | K562 | Chronic Myeloid Leukemia | More potent than this compound | [7] |
| 1-(p-methoxy-phenethyl)-isoindigo | K562 | Chronic Myeloid Leukemia | More potent than this compound | [7] |
| 7-azaisoindigo derivative (8) | DU145 | Prostate Cancer | High activity | [8] |
| 7-azaisoindigo derivative (9) | DU145 | Prostate Cancer | High activity | [8] |
| 7-azaisoindigo derivative (14) | DU145 | Prostate Cancer | High activity | [8] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine and growth factor signaling.[9] Aberrant activation of this pathway is common in many cancers. This compound has been shown to inhibit the JAK-STAT pathway, leading to reduced proliferation and increased apoptosis in cancer cells.[6] Specifically, it can decrease the phosphorylation of JAK2 and STAT proteins (STAT1, STAT3, and STAT5).[6]
References
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-METHYLISATIN | 2058-74-4 [chemicalbook.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Meisoindigo: A Technical Guide to its Discovery, Development, and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meisoindigo, a synthetic derivative of the natural product indirubin, has emerged as a significant therapeutic agent, particularly in the treatment of chronic myeloid leukemia (CML). Originally developed in China as an optimized alternative to its parent compound found in traditional medicine, this compound has demonstrated a multifaceted mechanism of action that extends beyond its initial application. This technical guide provides an in-depth overview of the discovery, historical development, and molecular mechanisms of this compound. It includes a comprehensive summary of its efficacy in various cancer cell lines, detailed experimental protocols for key assays, and a visual representation of its impact on critical signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Discovery and Historical Development
The journey of this compound's discovery is rooted in traditional Chinese medicine. Its parent compound, indirubin, is an active ingredient of 'Danggui Longhui wan', a traditional remedy used for treating chronic diseases, including leukemia.[1] While indirubin showed therapeutic effects, it suffered from poor solubility and notable side effects. This prompted Chinese scientists to synthesize a series of indirubin derivatives in an effort to enhance efficacy and reduce toxicity.
This compound (N-methylisoindigo) was one such derivative, synthesized by chemists at the Institute of Materia Medica, Chinese Academy of Medical Sciences.[2] It exhibited higher anti-tumor activity in animal models compared to indirubin.[2] Subsequently, this compound has been used in China for the clinical treatment of chronic myeloid leukemia (CML) since the 1980s and officially approved in 1992.[3][4] Its development represents a successful example of modernizing traditional medicine through chemical modification to create a more effective and safer therapeutic agent.
Chemical Synthesis
The synthesis of this compound is typically achieved through an acid-catalyzed condensation reaction of 1-methyloxindole and isatin.[5]
General Synthetic Scheme:
A mixture of 1-methyloxindole and isatin is refluxed in a solution of acetic acid and hydrochloric acid to yield this compound.
A detailed, step-by-step laboratory protocol is provided in the Experimental Protocols section.
Efficacy and Pharmacokinetics
This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The following tables summarize key quantitative data regarding its efficacy and pharmacokinetic properties.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| K562 | Chronic Myeloid Leukemia | ~5-10 | [6] |
| HL-60 | Acute Promyelocytic Leukemia | ~5-10 | [7] |
| NB4 | Acute Promyelocytic Leukemia | ~5-10 | [7] |
| U937 | Histiocytic Lymphoma | ~5-10 | [7] |
| U87 | Glioblastoma | 20 | [8] |
| BxPC3 | Pancreatic Ductal Adenocarcinoma | >20 | [3] |
| Panc1 | Pancreatic Ductal Adenocarcinoma | ~15 | [3] |
| Miapaca2 | Pancreatic Ductal Adenocarcinoma | ~10 | [3] |
| Jopaca-1 | Pancreatic Ductal Adenocarcinoma | ~10 | [3] |
Table 2: Clinical Trial Results of this compound in Chronic Myeloid Leukemia (Phase III)
| Patient Population | N | Dosage | Overall Response Rate | Complete Remission (CR) Rate | Partial Remission (PR) Rate | Citation |
| Newly Diagnosed | 134 | 75-150 mg/day | 83.6% | 45.0% | 39.3% | [9] |
| Previously Treated | - | 75-150 mg/day | 77.3% | 35.9% | 41.4% | [9] |
| Total | 402 | 75-150 mg/day | 90.1% | - | - | [10] |
Pharmacokinetics
Pharmacokinetic studies in rats have shown that after oral administration, the plasma concentrations of this compound were significantly lower than the in vitro IC50 values. This suggests that the established clinical efficacy of this compound may be attributed to the presence of active metabolites in vivo.[11]
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the targeted degradation of key cellular proteins.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various leukemia cell lines. This programmed cell death is mediated through the activation of the caspase cascade, including caspase-3, -8, and -9.[12] Furthermore, this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
Molecular Glue-Mediated Degradation of PKMYT1
A significant recent discovery has identified this compound as a "molecular glue."[13] It facilitates the interaction between the E3 ubiquitin ligase TRIM25 and the protein kinase PKMYT1 (protein kinase, membrane-associated tyrosine/threonine 1).[13] This induced proximity leads to the K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.[13] PKMYT1 is a negative regulator of the cell cycle, and its degradation leads to G2/M phase arrest and apoptosis in CML cells.[13]
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicopublication.com [medicopublication.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. japsonline.com [japsonline.com]
- 7. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Meisoindigo: A Deep Dive into its Cellular Targets and Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of the natural product indirubin, has garnered significant attention in cancer research for its potent anti-proliferative and pro-apoptotic activities across a range of malignancies, most notably in chronic myeloid leukemia (CML).[1] This technical guide provides an in-depth exploration of the cellular targets and signaling pathways modulated by this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks it influences.
Core Cellular Targets of this compound
This compound exerts its therapeutic effects through a multi-targeted approach, engaging with several key proteins involved in cell cycle regulation, proliferation, and survival. The primary cellular targets identified to date are summarized below.
Kinase Inhibition
A key mechanism of action for this compound is the inhibition of various protein kinases. A screening of this compound against a panel of 300 human protein kinases revealed it to be a highly selective tyrosine kinase inhibitor.[2]
Table 1: Inhibition of STAT3-Associated Tyrosine Kinases by this compound
| Kinase Target | Cell Line | Concentration | Effect | Reference |
| STAT3-associated Tyrosine Kinases | In vitro screen | 20 µM | Selective inhibition | [2] |
| Phospho-STAT3 (Y705) | HeLa | 1 µM - 5 µM | Reduction in phosphorylation | [2] |
| Phospho-STAT3 (Y705) | JoPaca-1 | 20 µM | Reduction in phosphorylation | [3] |
This compound also demonstrates inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), contributing to its effects on cell cycle progression and the Wnt signaling pathway.[3]
Protein Degradation
Recent studies have unveiled a novel mechanism of action for this compound as a "molecular glue." It facilitates the degradation of specific proteins by promoting their interaction with E3 ubiquitin ligases, leading to their subsequent destruction by the proteasome.
Table 2: this compound as a Molecular Glue for Protein Degradation
| Protein Target | E3 Ligase | Cell Line | Effect | Reference |
| PKMYT1 | TRIM25 | K562 | Enhanced interaction and proteasomal degradation | [4] |
| ATM | VHL (via PROTAC derivative) | SW620, SW480 | Ubiquitin-proteasome dependent degradation | [5] |
Signaling Pathways Modulated by this compound
This compound's engagement with its cellular targets leads to the modulation of several critical signaling pathways that are often dysregulated in cancer.
STAT3 Signaling Pathway
This compound is a potent inhibitor of the STAT3 signaling pathway.[3] By inhibiting STAT3-associated tyrosine kinases, it prevents the phosphorylation and activation of STAT3, a key transcription factor that regulates genes involved in proliferation, survival, and angiogenesis.[3]
Caption: this compound inhibits STAT3 signaling by targeting associated tyrosine kinases.
PI3K/Akt Signaling Pathway
This compound has been shown to down-regulate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. This inhibition contributes to the induction of apoptosis in cancer cells.
Wnt/β-catenin Signaling Pathway
By inhibiting GSK-3β, this compound can modulate the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for development and is frequently hyperactivated in various cancers. Inhibition of GSK-3β by this compound leads to a decrease in the expression of downstream targets like c-MYC and β-catenin in certain cell lines.[6]
Caption: this compound's effect on the Wnt/β-catenin signaling pathway.
LKB1/AMPK Signaling Pathway
This compound has been shown to interfere with cellular metabolism by inhibiting Liver Kinase B1 (LKB1) and activating AMP-activated protein kinase (AMPK) in pancreatic ductal adenocarcinoma cells.[7] This metabolic disruption contributes to its preferential killing of cancer stem cells.[7]
Cellular Processes Affected by this compound
The modulation of the aforementioned targets and pathways by this compound results in several key cellular outcomes that are detrimental to cancer cells.
Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[8] It achieves this through the activation of caspases and the regulation of Bcl-2 family proteins.[8]
Cell Cycle Arrest
This compound can arrest the cell cycle at different phases, depending on the cell type. For instance, it has been observed to cause G2/M phase arrest in some cancer cells.[9] This prevents cancer cells from progressing through mitosis and proliferating.
Quantitative Data on this compound's Activity
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| K562 | Chronic Myeloid Leukemia | 6.60 | 48 | [3] |
| THP-1 | Acute Monocytic Leukemia | 8.21 | 48 | [3] |
| HepG2 | Hepatocellular Carcinoma | 8.97 | 48 | [3] |
| MCF-7 | Breast Cancer | 11.94 | 48 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | 14.59 | 48 | [3] |
| U87 | Glioblastoma | 20 | 24 | [10] |
| Jopaca-1 (under hypoxia) | Pancreatic Ductal Adenocarcinoma | 1.1 | Not Specified | [7] |
| HT-29 | Colorectal Adenocarcinoma | 4.3 | Not Specified | [11] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the cellular targets and signaling pathways of this compound.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HeLa, K562) to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, GSK-3β, β-catenin, PKMYT1, ATM, Actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western Blot analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound or DMSO for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
This compound is a promising anti-cancer agent with a complex and multi-faceted mechanism of action. Its ability to selectively inhibit key oncogenic kinases, induce the degradation of critical cellular proteins, and modulate multiple signaling pathways underscores its therapeutic potential. This technical guide provides a foundational understanding of this compound's cellular and molecular activities, offering valuable insights for the design of future preclinical and clinical investigations aimed at harnessing its full therapeutic benefit. Further research into its synergistic combinations with other anti-cancer agents and the development of more potent and selective derivatives will be crucial in translating the promise of this compound into effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Antileukemic Activity of Meisoindigo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of indirubin, has been a cornerstone in the treatment of chronic myeloid leukemia (CML) in China for decades.[1][2][3] Its therapeutic efficacy has spurred significant interest in its broader antileukemic potential and underlying molecular mechanisms. This technical guide provides a comprehensive overview of the in vitro antileukemic activity of this compound, focusing on its effects on cell proliferation, apoptosis, and cell cycle regulation in various leukemia cell lines. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.
Core Antileukemic Activities
This compound exerts its antileukemic effects primarily through the inhibition of cell proliferation and the induction of apoptosis.[1][2][3][4] These effects have been observed in a range of leukemia cell types, including acute promyelocytic leukemia (APL), acute myeloid leukemia (AML), and myelomonocytic leukemia cells.[1][2][3][4] Notably, its activity extends to both retinoic acid-sensitive and resistant leukemia cell lines.[1][2][3][4]
Table 1: Inhibitory Concentration (IC50) of this compound in Leukemia Cell Lines
The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various human leukemia cell lines after 72 hours of incubation.
| Cell Line | Leukemia Type | Retinoic Acid Sensitivity | IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia (APL) | Sensitive | Value not explicitly stated in snippets | [2] |
| NB4.007/6 | Acute Promyelocytic Leukemia (APL) | Resistant | Value not explicitly stated in snippets | [2] |
| HL-60 | Acute Myeloid Leukemia (AML) | Sensitive | Value not explicitly stated in snippets | [2] |
| U937 | Myelomonocytic Leukemia | Not specified | Value not explicitly stated in snippets | [2] |
| K562 | Chronic Myeloid Leukemia (CML) | Not applicable | Comparable to this compound probe | [5] |
Note: While the source indicates that this compound effectively inhibited the growth of these cell lines at µM levels, the precise IC50 values were estimated but not explicitly provided in the text of the search results. The inhibitory effects were shown to be dose-dependent.[2]
Table 2: Apoptosis Induction by this compound in HL-60 Cells
This compound is a potent inducer of apoptosis, or programmed cell death, in leukemia cells. The data below illustrates the time-dependent increase in apoptosis in HL-60 cells treated with 20 µmol/L this compound.
| Treatment Duration | Apoptosis Rate (%) | Control Apoptosis Rate (%) |
| 1 hour | 3.70 ± 0.56 | 2.65 ± 0.78 |
| 3 hours | 19.80 ± 1.13 | 2.65 ± 0.78 |
| 6 hours | 29.20 ± 2.69 | 2.65 ± 0.78 |
| 12 hours | 47.05 ± 7.70 | 2.65 ± 0.78 |
Data from Wang et al., 2005.[6]
Molecular Mechanisms of Action
The antileukemic activity of this compound is underpinned by its modulation of several key signaling pathways that govern cell survival, proliferation, and death.
Apoptosis Induction Pathways
This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: this compound upregulates the expression of the Fas death receptor, a key initiator of the extrinsic apoptosis pathway.[6]
-
Intrinsic Pathway: The compound disrupts the balance of the Bcl-2 family of proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6][7] This shift promotes the release of cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation: Both pathways converge on the activation of a cascade of executioner caspases, including Caspase-3, Caspase-8, and Caspase-9.[6] Activated Caspase-3 then cleaves key cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis, including chromatin condensation and DNA fragmentation.[6]
Caption: this compound-induced apoptosis signaling pathways.
Cell Cycle Regulation
While some studies suggest that the antileukemic effects of this compound are independent of cell cycle arrest[1][2][3][4][8], other research indicates a moderate induction of G0/G1 phase arrest in AML cells.[7] This is associated with the upregulation of cell cycle regulatory proteins p21 and p27.[7] A more recent study has identified Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) as a direct target of this compound in CML.[5][9] this compound acts as a "molecular glue," promoting the degradation of PKMYT1, which in turn leads to G2/M phase arrest.[5]
Other Signaling Pathways
-
Wnt/β-catenin Pathway: this compound has been shown to affect the Wnt signaling pathway by inhibiting the phosphorylation of GSK-3β and downregulating the expression of β-catenin and c-MYC in K562 and HL-60 cells.[10]
-
Anti-angiogenesis: this compound can inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[11] It achieves this by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) from leukemic cells and by inhibiting the proliferation, adhesion, and differentiation of endothelial cells.[12]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the antileukemic activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Treatment: After allowing the cells to adhere (if applicable) or stabilize for a few hours, add various concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 450 nm or 570 nm using a microplate reader.
-
Analysis: Normalize the data to the control group and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[5]
Caption: Workflow for a typical cell viability (MTT) assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with the desired concentration of this compound for various time points (e.g., 1, 3, 6, 12 hours).[6]
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p21, β-catenin) overnight at 4°C.[6][7][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound demonstrates significant in vitro antileukemic activity across a variety of leukemia cell lines. Its multifaceted mechanism of action, involving the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of the cell cycle, and inhibition of pro-survival signaling pathways like Wnt/β-catenin, makes it a compelling candidate for further investigation. The identification of PKMYT1 as a direct target provides a novel avenue for the development of more specific and potent antileukemic agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound and its derivatives.
References
- 1. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 5. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Anti-angiogenesis effects of this compound on chronic myelogenous leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Meisoindigo: An In-depth Technical Guide on its In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meisoindigo, a synthetic derivative of indirubin, has been clinically used for the treatment of chronic myeloid leukemia (CML). Despite its therapeutic efficacy, a comprehensive understanding of its in vivo pharmacokinetics and metabolism is crucial for optimizing its clinical application and exploring its potential in other malignancies. This technical guide provides a detailed overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies in rat models. Quantitative pharmacokinetic data are summarized, and detailed experimental protocols for in vivo studies are provided. Furthermore, this guide elucidates a key signaling pathway influenced by this compound, offering insights into its mechanism of action.
In Vivo Pharmacokinetics of this compound and its Metabolites
Preclinical studies in rats have been instrumental in characterizing the pharmacokinetic profile of this compound following oral administration. These studies reveal that this compound is rapidly absorbed, extensively metabolized, and its parent form exhibits low systemic exposure. The major circulating metabolites are products of 3,3' double bond reduction.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and its primary reductive metabolites in rat plasma after a single oral administration of 10 mg/kg.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1.2 ± 0.4 |
| Tmax | h | 0.5 |
| AUC(0-t) | ng·h/mL | 2.5 ± 0.8 |
| AUC(0-inf) | ng·h/mL | 2.8 ± 0.9 |
| t1/2 | h | 2.3 ± 0.7 |
Table 2: Pharmacokinetic Parameters of Reductive Metabolites of this compound in Rat Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 25.4 ± 8.1 |
| Tmax | h | 1.0 |
| AUC(0-t) | ng·h/mL | 102.8 ± 25.7 |
| AUC(0-inf) | ng·h/mL | 115.6 ± 29.1 |
| t1/2 | h | 3.1 ± 0.9 |
Data sourced from studies on Sprague-Dawley rats.
In Vivo Metabolism of this compound
The metabolism of this compound is extensive and a key determinant of its pharmacokinetic profile. In vivo studies in rats have identified a range of metabolites in plasma, urine, and feces.
Metabolic Pathways
The primary metabolic pathways for this compound in vivo include:
-
3,3' Double Bond Reduction: This is the major metabolic pathway, leading to the formation of the main circulating active metabolites.
-
N-demethylation: This is a minor pathway.
-
Phenyl Mono-oxidation: This is another minor pathway.
-
Conjugation: Glucuronide and sulfate conjugation of metabolites are observed, particularly in urine.
Metabolite Distribution
-
Plasma: The major metabolites in rat plasma are the 3,3' double bond reduction products. Minor metabolites result from reduction followed by N-demethylation and phenyl mono-oxidation.[1]
-
Urine: The major urinary metabolites are formed from reduction followed by phenyl mono-oxidation, and their subsequent glucuronide and sulfate conjugates.[1] Minor metabolites in urine include the 3,3' double bond reduction products, N-demethylation products, and phenyl di-oxidation products.[1]
-
Feces: The primary metabolites found in rat feces are the result of reduction followed by phenyl mono-oxidation.[1] Minor fecal metabolites arise from reduction followed by N-demethylation and phenyl di-oxidation.[1]
Experimental Protocols
This section details the methodologies employed in the in vivo pharmacokinetic and metabolism studies of this compound.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: this compound is administered as a single oral dose of 10 mg/kg via gavage. The drug is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium.
-
Sample Collection: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with a solvent like acetonitrile. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Analytical Methodology: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of this compound and its metabolites in plasma.
-
Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its metabolites.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound-Induced PKMYT1 Degradation Pathway
Recent studies have elucidated a novel mechanism of action for this compound, where it acts as a "molecular glue" to induce the degradation of the protein kinase PKMYT1.[2] This is achieved by enhancing the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25, leading to the ubiquitination and subsequent proteasomal degradation of PKMYT1.[2]
Caption: this compound acts as a molecular glue to promote PKMYT1 degradation.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound in a rat model.
References
- 1. Identification of circulatory and excretory metabolites of this compound in rat plasma, urine and feces by high-performance liquid chromatography coupled with positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Meisoindigo in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of a component of traditional Chinese medicine, has demonstrated significant anti-cancer activity across a range of malignancies, including chronic myeloid leukemia (CML) and various solid tumors.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways and interact with specific molecular targets within cancer cells. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | Not specified, but effective in µM range | [3] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified, but effective in µM range | [4] |
| U937 | Myelomonocytic Leukemia | Not specified, but effective in µM range | [4] |
| NB4 | Acute Promyelocytic Leukemia | Not specified, but effective in µM range | [4] |
| HT-29 | Colorectal Cancer | 4.3 (as mmol/L) | [5] |
| U87 | Glioblastoma | Dose-dependent inhibition | [6] |
| Panc1 | Pancreatic Ductal Adenocarcinoma | Not specified, effective at 20 µM | [7] |
| Jopaca-1 | Pancreatic Ductal Adenocarcinoma | Not specified, effective at 20 µM | [7] |
Key Molecular Targets and Signaling Pathways
This compound exerts its anti-cancer effects by targeting several key proteins and signaling cascades critical for cancer cell survival, proliferation, and metastasis.
Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)
A pivotal discovery has identified PKMYT1 as a direct molecular target of this compound.[8] this compound functions as a "molecular glue," forming a reversible covalent bond with the Cys301 residue of PKMYT1.[8] This interaction enhances the binding of PKMYT1 to the E3 ligase TRIM25, leading to K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.[9] The degradation of PKMYT1, a negative regulator of the G2/M cell cycle checkpoint, induces G2/M phase arrest and apoptosis in cancer cells.[10][11]
LKB1/AMPK Signaling Pathway
In pancreatic ductal adenocarcinoma (PDAC) cancer stem cells, this compound has been shown to interfere with cellular metabolism by inhibiting Liver Kinase B1 (LKB1) and activating AMP-activated protein kinase (AMPK).[2][7][12] This modulation of the LKB1/AMPK pathway, a central regulator of cellular energy homeostasis, contributes to the preferential killing of cancer stem cells.[5][7][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.bcm.edu [cdn.bcm.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. embopress.org [embopress.org]
Meisoindigo's Induction of Apoptosis in Leukemia Cells: A Technical Guide
Meisoindigo, a synthetic derivative of indirubin isolated from the traditional Chinese medicine Indigo naturalis, has been a therapeutic agent for chronic myeloid leukemia (CML) in China for decades[1][2][3]. Its efficacy stems primarily from its ability to inhibit the proliferation of leukemia cells and induce programmed cell death, or apoptosis[1][2][4]. This in-depth guide synthesizes the current understanding of the molecular mechanisms underlying this compound-induced apoptosis in leukemia cells, presenting key quantitative data and experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanism: Induction of Apoptosis
This compound exerts its anti-leukemic effects through a multi-faceted approach that culminates in the activation of apoptosis. The primary mechanisms include the inhibition of pro-survival signaling pathways, direct activation of the caspase cascade, and modulation of apoptosis-regulating proteins[1][3]. Studies have shown that this compound's effects are related to proliferation inhibition and apoptosis induction, often independent of cell cycle arrest[1][2][4]. However, some reports indicate a moderate cell-cycle arrest at the G0/G1 or G2/M phase in certain cell lines[5][6][7][8].
Key Signaling Pathways Modulated by this compound
This compound's pro-apoptotic activity is driven by its interaction with several critical signaling pathways that govern cell survival, proliferation, and death.
Intrinsic and Extrinsic Apoptosis Pathways
This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In the human myelocytic leukemia cell line HL-60, treatment with this compound leads to an increased expression of the Fas death receptor, initiating the extrinsic pathway[9]. This subsequently activates caspase-8[9]. Simultaneously, this compound modulates the Bcl-2 family of proteins, down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax[5][9]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway[9]. Both pathways converge on the activation of the executioner caspase-3, which cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis[9].
PKMYT1 Degradation Pathway
A novel mechanism reveals that this compound functions as a "molecular glue"[6][10]. It directly targets the protein kinase PKMYT1 by forming a covalent bond with its Cys301 residue[6]. This interaction enhances the binding between PKMYT1 and the E3 ubiquitin ligase TRIM25 by approximately 30-fold[6]. The resulting complex facilitates the K48-linked polyubiquitination of PKMYT1, marking it for degradation by the proteasome[6][10]. The knockdown of PKMYT1 has been shown to inhibit cell proliferation, induce G2/M phase arrest, and enhance early apoptosis in K562 CML cells, providing a clear molecular rationale for this compound's clinical efficacy[6][10].
Inhibition of Pro-Survival Signaling
This compound also suppresses several signaling pathways that are crucial for the survival and proliferation of leukemia cells.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in leukemia, promoting cell survival[11]. This compound has been found to selectively inhibit STAT3-associated tyrosine kinases[12]. It reduces the phosphorylation of STAT3, thereby inhibiting its activity in a time- and concentration-dependent manner in various cancer cell lines[12].
-
Wnt/β-catenin Pathway: this compound can affect the Wnt signaling pathway by inhibiting the phosphorylation of GSK-3β and down-regulating the expression of β-catenin and the oncogene c-myc in HL-60 and K562 cells[7][8][13].
-
PI3K/Akt Pathway: In glioblastoma cells, and with implications for leukemia, this compound has been shown to inhibit proliferation and induce apoptosis by down-regulating the PI3K/Akt pathway[14][15]. This involves reducing the expression and phosphorylation of PI3K and Akt, which are key mediators of cell survival[14].
Quantitative Data on this compound's Efficacy
The anti-leukemic activity of this compound has been quantified across various cell lines, demonstrating its potent dose- and time-dependent effects.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 Value (µM) | Incubation Time (h) | Citation |
| NB4 | Acute Promyelocytic Leukemia (APL) | ~4-8 | 72 | [1] |
| NB4.007/6 | Retinoic Acid-Resistant APL | ~4-8 | 72 | [1] |
| HL-60 | Acute Myeloid Leukemia (AML) | ~8-12 | 72 | [1] |
| U937 | Myelomonocytic Leukemia | ~8-12 | 72 | [1] |
| K562 | Chronic Myeloid Leukemia (CML) | Not specified | - | [6][10][13] |
| HT-29 | Colorectal Cancer (for comparison) | 4.3 | Not specified | [7][8] |
| U87 | Glioblastoma (for comparison) | 20 | 24 | [16] |
Note: IC50 values are estimated from graphical data in the cited source and may vary between experiments.
Table 2: Apoptosis Induction in HL-60 Cells
| This compound Conc. (µM) | Treatment Time (h) | Apoptosis Rate (%) | Control Apoptosis Rate (%) | Citation |
| 20 | 1 | 3.70 ± 0.56 | 2.65 ± 0.78 | [9] |
| 20 | 3 | 19.80 ± 1.13 | 2.65 ± 0.78 | [9] |
| 20 | 6 | 29.20 ± 2.69 | 2.65 ± 0.78 | [9] |
| 20 | 12 | 47.05 ± 7.70 | 2.65 ± 0.78 | [9] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Cell Line | Protein | Effect | Citation |
| HL-60 | Bcl-2 | Down-regulated | [5][9] |
| HL-60, AML primary cells | Bak | Up-regulated | [5] |
| HL-60, AML primary cells | Bax | Up-regulated | [5][9] |
| HL-60 | Caspase-3 | Activated | [9] |
| HL-60 | Caspase-8 | Activated | [9] |
| HL-60 | Caspase-9 | Activated | [9] |
| HL-60 | Cytochrome c | Increased in cytosol | [9] |
| HL-60 | Fas | Up-regulated | [9] |
| AML primary cells | p21 | Up-regulated | [5] |
| AML primary cells | p27 | Up-regulated | [5] |
Experimental Methodologies
Reproducible and rigorous experimental design is critical. The following sections detail common protocols used to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human leukemia cell lines such as HL-60 (AML), K562 (CML), NB4 (APL), and U937 (myelomonocytic) are commonly used[1][9][13].
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2[10].
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final concentrations for treatment typically range from 1 to 50 µM[1][9][10]. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
Cell Viability Assay
-
Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Method (Trypan Blue Exclusion):
-
Seed cells (e.g., 3 x 10^6 cells/mL) in 24-well plates[1].
-
Treat cells with various concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours[1].
-
Harvest cells and mix a small aliquot with an equal volume of 0.4% trypan blue stain.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate cell viability and plot against this compound concentration to determine the IC50 value.
-
-
Method (CCK-8/MTS Assay):
-
Seed cells (e.g., 5 x 10^3 cells/well) in 96-well plates and allow them to adhere or stabilize for 6 hours[10][14].
-
Add this compound at various concentrations and incubate for the desired time (e.g., 24, 48, or 72 hours)[10].
-
Add CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C[10].
-
Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader[10].
-
Apoptosis Detection by Flow Cytometry
-
Purpose: To quantify the percentage of cells undergoing apoptosis.
-
Method (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound for specified times (e.g., 3, 6, 12 hours)[9].
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Binding Buffer provided with a commercial Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Western Blot Analysis
-
Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis.
-
Method:
-
Treat cells with this compound and a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA protein assay kit[10].
-
Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE loading buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane[9][10].
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, β-actin) overnight at 4°C[9][13].
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[10].
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system[10].
-
Conclusion
This compound is a potent inducer of apoptosis in a variety of leukemia cell lines. Its anti-neoplastic activity is not limited to a single mechanism but involves the concerted modulation of multiple critical cellular pathways. By activating both intrinsic and extrinsic apoptotic cascades, promoting the degradation of the key cell cycle kinase PKMYT1, and suppressing essential pro-survival signals like the STAT3 and PI3K/Akt pathways, this compound effectively drives malignant cells toward programmed cell death. The quantitative data and established protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel anti-leukemic agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The antitumor activity of this compound against human colorectal cancer HT-29 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits cellular proliferation via down-regulation of the PI3K/Akt pathway and induces cellular apoptosis in glioblastoma U87 cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Meisoindigo Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of indirubin, is a compound of significant interest in pharmacological research, particularly in oncology. It has demonstrated anti-tumor activities in various cancer models, including chronic myeloid leukemia (CML) and colorectal cancer.[1] this compound exerts its effects through multiple mechanisms, such as the inhibition of DNA biosynthesis, disruption of microtubule assembly, and modulation of key signaling pathways.[2] Notably, it acts as a "molecular glue" to promote the degradation of PKMYT1, a protein kinase involved in cell cycle regulation.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, summarizing key quantitative data and experimental procedures to ensure reproducibility and accuracy in preclinical studies.
Quantitative Data Summary
The following tables summarize the reported dosages and experimental details for this compound administration in various mouse models.
Table 1: this compound Dosage and Administration in Mouse Cancer Models
| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |
| Chronic Myeloid Leukemia (K562 Xenograft) | BALB/c nude mice | 150 mg/kg | Oral Gavage | Not specified | 14 days | Significantly inhibited tumor growth. | [3] |
| Colorectal Cancer (HT-29 Xenograft) | Nude mice | 100 mg/kg | Oral Gavage | Not specified | Daily | Significantly inhibited HT-29 xenograft tumor growth. | [1] |
| Acute Myeloid Leukemia | NOD/SCID mice | Not specified | Not specified | Not specified | Not specified | Demonstrated in vivo anti-leukemic activity by decreasing spleen size in a dose-dependent manner. | [5][6] |
Table 2: Pharmacokinetic and Toxicity Profile of this compound in Rodents
| Parameter | Species | Key Findings | Reference |
| Pharmacokinetics | Rat | Poor oral bioavailability; plasma concentrations were much lower than the in vitro IC50s. The presence of active metabolites is suggested. | [2][7] |
| Toxicity | Mouse | Fewer side effects compared to its parent compound, indirubin. Specific LD50 and detailed toxicology data in mice are not extensively reported in the reviewed literature. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of a this compound suspension using 0.5% methylcellulose as the vehicle, a common practice for oral administration of poorly soluble compounds in mice.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
-
Scale
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C in a beaker on a heating plate with a magnetic stirrer.
-
Slowly add the required amount of methylcellulose powder to the heated water while stirring continuously to ensure it is fully wetted and dispersed.
-
Remove the beaker from the heat and add the remaining two-thirds of the volume as cold deionized water.
-
Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution is clear and viscous.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Gradually add the this compound powder to the prepared 0.5% methylcellulose vehicle while vortexing or stirring continuously to ensure a homogenous suspension.
-
Visually inspect the suspension to ensure there are no large aggregates of the compound. If necessary, sonicate the suspension for a short period to improve uniformity.
-
Prepare the suspension fresh daily before administration to ensure stability and consistent dosing.
-
Protocol 2: Administration of this compound by Oral Gavage in Mice
This protocol outlines the standard procedure for administering the prepared this compound suspension to mice via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately before dosing to calculate the precise volume of the this compound suspension to be administered. The typical administration volume is 10 ml/kg body weight.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
-
Gavage Procedure:
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the oral gavage needle.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the suspension.
-
After administration, gently remove the gavage needle.
-
Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress, such as difficulty breathing.
-
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound's anti-cancer effects are mediated through its interaction with several key cellular signaling pathways. It is known to induce apoptosis, cause cell cycle arrest, and inhibit angiogenesis.[8] A significant mechanism is its ability to act as a molecular glue, promoting the ubiquitination and subsequent proteasomal degradation of PKMYT1, a kinase that negatively regulates the G2/M cell cycle transition.[3][4] Furthermore, this compound has been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key component of the Wnt signaling pathway.[1]
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of this compound in a mouse xenograft model is depicted below.
Caption: Workflow for in vivo efficacy studies.
Conclusion
These application notes and protocols provide a comprehensive guide for the use of this compound in in vivo mouse models. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, which is crucial for the preclinical evaluation of this promising anti-cancer agent. Further research is warranted to fully elucidate the toxicity profile and to explore the efficacy of this compound in a broader range of disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meisoindigo in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of a component found in the traditional Chinese medicine Indigo naturalis, has demonstrated significant anti-leukemic properties.[1][2][3] It is an active compound that has been effectively used in the treatment of chronic myelogenous leukemia (CML).[1] In vitro studies have shown its potential in inducing apoptosis and myeloid differentiation in acute myeloid leukemia (AML) cells.[1][3] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in cell culture-based assays. This document provides a detailed protocol for the solubilization of this compound for in vitro research.
Data Presentation: Solubility of this compound
This compound is sparingly soluble in common aqueous buffers and cell culture media but exhibits good solubility in dimethyl sulfoxide (DMSO).[1][4] It is essential to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] The table below summarizes the solubility data from various suppliers.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source(s) |
| DMSO | 55 | 199.06 | Selleck Chemicals[1][5] |
| ≥ 51 | 184.59 | MedchemExpress, Lifeasible[6][7] | |
| 36 | 124.00 | MedKoo Biosciences[4] | |
| 1 | - | GlpBio[8] | |
| Ethanol | 1 | 3.61 | Selleck Chemicals[1][5] |
| Water | Insoluble | - | Selleck Chemicals[1][5] |
| DMF | 16 | - | GlpBio[8] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 | - | GlpBio[8] |
Note: Solubility can vary between different batches of a compound due to factors like crystallization, residual solvent content, and polymorphism.[4] Warming and sonication can aid in dissolution.[4] It is recommended to use the solubility data as a reference.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light-sensitive compounds)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the Desired Stock Concentration: Based on the solubility data, a stock concentration of 10-50 mM in DMSO is generally achievable. It is advisable to start with a concentration in the lower end of the reported solubility range to ensure complete dissolution.
-
Weighing this compound: In a sterile environment (e.g., a chemical fume hood or a biosafety cabinet), carefully weigh the required amount of this compound powder into a sterile vial.
-
Adding Solvent: Using a calibrated pipette, add the calculated volume of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Sterilization (Optional): If the stock solution needs to be sterile and was not prepared in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage:
Dilution of this compound Stock Solution for Cell Culture Treatment
This protocol describes the dilution of the this compound stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (prepared as above)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine Final Concentration: The effective concentration of this compound can vary depending on the cell line and the assay being performed. In vitro studies have used concentrations ranging from 5 µM to 20 µM.[6]
-
Prepare Dilution Series (if necessary): It is often necessary to test a range of concentrations. Prepare intermediate dilutions of the stock solution in fresh cell culture medium if needed.
-
Final Dilution:
-
Add the appropriate volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
-
Mixing: Gently mix the medium containing this compound by pipetting up and down or by swirling the flask/plate. Avoid vigorous shaking to prevent protein denaturation in the serum.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period as determined by the experimental design.
Mandatory Visualization
Caption: Workflow for this compound Preparation and Use in Cell Culture.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. medkoo.com [medkoo.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. emulatebio.com [emulatebio.com]
Meisoindigo's Therapeutic Potential in Acute Myeloid Leukemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meisoindigo, a synthetic derivative of a natural compound, has demonstrated significant anti-leukemic activity in various acute myeloid leukemia (AML) cell lines. This document provides a comprehensive overview of the effects of this compound, detailing its mechanisms of action, including the induction of apoptosis, differentiation, and cell cycle arrest. Furthermore, it offers detailed protocols for the in vitro evaluation of this compound, empowering researchers to further investigate its therapeutic potential.
Introduction
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While standard chemotherapy regimens exist, there is a pressing need for novel therapeutic agents with improved efficacy and reduced toxicity. This compound has emerged as a promising candidate, exhibiting potent anti-proliferative effects against AML cells. Its multifaceted mechanism of action, targeting key signaling pathways involved in leukemogenesis, makes it a compelling subject for further investigation and drug development.
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines (IC50 Values)
| Cell Line | FAB Classification | This compound IC50 (µM) | Treatment Duration (hours) |
| HL-60 | M2 (Promyelocytic) | 0.93 ± 0.05 | Not Specified |
| NB4 | M3 (Promyelocytic) | Not Specified | Not Specified |
| U937 | M5 (Monocytic) | 1.68 ± 0.70 | Not Specified |
| MV4-11 | M5 (Monocytic) | 0.05 ± 0.02 | Not Specified |
| OCI-AML3 | M4 (Myelomonocytic) | 0.81 ± 0.12 | Not Specified |
Note: IC50 values can vary between studies depending on the assay conditions.
Table 2: Induction of Apoptosis in HL-60 Cells by this compound
| This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) |
| 20 | 1 | 3.70 ± 0.56[1] |
| 20 | 3 | 19.80 ± 1.13[1] |
| 20 | 6 | 29.20 ± 2.69[1] |
| 20 | 12 | 47.05 ± 7.70[1] |
Table 3: Induction of Myeloid Differentiation by this compound
| Cell Line | Marker | This compound Treatment | Result |
| ML-1 | NBT Reduction & Acid Phosphatase | 0.72 µg/mL for 3 days | ~48% of cells showed a mature phenotype[2] |
| NB4, HL-60, U937 | CD11b Expression | Not Specified | Upregulation of CD11b[3] |
| NB4, HL-60, U937 | NBT Reduction | Not Specified | Increased NBT reduction activity[3] |
Table 4: Effect of this compound on Cell Cycle Distribution in AML Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect |
| NB4, HL-60, U937 | Not Specified | Not Specified | Moderate cell-cycle arrest at G0/G1 phase[3] |
| Primary AML cells | 5-10 | 24 | Halts the cell cycle at the G0/G1 phase[4] |
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-pronged approach, influencing key cellular processes and signaling pathways.
Induction of Apoptosis
This compound effectively induces programmed cell death in AML cells. This is achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins Bak and Bax[3]. This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent execution of the apoptotic cascade[1].
Promotion of Myeloid Differentiation
A key feature of AML is a block in the differentiation of myeloid progenitor cells. This compound has been shown to overcome this block, inducing AML cells to differentiate into mature myeloid cells[2][3]. This is evidenced by morphological changes, increased expression of the myeloid differentiation marker CD11b, and enhanced nitroblue tetrazolium (NBT) reduction activity[3]. The induction of differentiation is associated with the downregulation of the proto-oncogene c-myb[2].
Cell Cycle Arrest
This compound can halt the proliferation of AML cells by inducing cell cycle arrest, primarily at the G0/G1 phase[3][4]. This is accompanied by the upregulation of cell cycle-related proteins p21 and p27, which are known inhibitors of cyclin-dependent kinases (CDKs) that drive cell cycle progression[3].
Impact on Signaling Pathways
This compound has been shown to modulate critical signaling pathways that are often dysregulated in AML:
-
Wnt/β-catenin Pathway: In HL-60 cells, this compound decreases the phosphorylation of GSK-3β. This leads to a reduction in the levels of β-catenin and its downstream target, the proto-oncogene c-MYC[5]. The Wnt/β-catenin pathway is crucial for the self-renewal of leukemia stem cells, suggesting that this compound may target this critical cell population.
-
STAT3 Pathway: this compound and its derivatives have been shown to inhibit the phosphorylation of STAT3[6]. Constitutive activation of the STAT3 signaling pathway is common in AML and contributes to leukemic cell survival and proliferation[7][8]. The inhibitory effect of this compound on STAT3 may be mediated through the inhibition of upstream tyrosine kinases, such as those in the Src family[6].
Visualizations
Experimental Protocols
Cell Culture
-
Cell Lines:
-
HL-60 (ATCC® CCL-240™)
-
NB4 (DSMZ ACC 207)
-
U937 (ATCC® CRL-1593.2™)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For U937 cells, 2.0 mM L-glutamine, 2.0 g/L NaHCO3, and 2.0 g/L L-glucose can be added for optimal growth[9].
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by subculturing every 2-3 days.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Preparation:
-
Seed 1-5 x 10^5 cells per well in a multi-well plate and treat with desired concentrations of this compound for the indicated times. Include a vehicle-treated control.
-
-
Staining:
-
Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Myeloid Differentiation Assay (NBT Reduction)
-
Cell Treatment:
-
Treat AML cells with this compound for the desired duration.
-
-
NBT Staining:
-
Analysis:
-
Prepare cytospin slides and counterstain with Safranin O.
-
Count at least 200 cells under a light microscope to determine the percentage of NBT-positive cells (containing blue-black formazan deposits)[12]. Alternatively, the formazan can be dissolved in DMSO and the absorbance measured spectrophotometrically[13].
-
Myeloid Differentiation Assay (CD11b Expression)
-
Cell Preparation and Staining:
-
Flow Cytometry:
-
Wash the cells to remove unbound antibody and resuspend in PBS.
-
Analyze the samples using a flow cytometer to determine the percentage of CD11b-positive cells[12].
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate on ice for at least 30 minutes or store at -20°C overnight[3].
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples by flow cytometry, acquiring data on a linear scale.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
-
Cell Lysis:
-
Wash this compound-treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors[15][16].
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 12,000 rpm for 20 minutes at 4°C[13][16].
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-GSK-3β, anti-β-catenin, anti-c-MYC, anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound demonstrates significant promise as a therapeutic agent for AML. Its ability to induce apoptosis, promote differentiation, and halt cell cycle progression through the modulation of key signaling pathways highlights its potential for further development. The protocols provided herein offer a robust framework for researchers to explore the anti-leukemic properties of this compound and to elucidate its mechanisms of action in greater detail. Further investigation, including in vivo studies, is warranted to fully assess the clinical utility of this compound in the treatment of AML.
References
- 1. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of differentiation and down-regulation of c-myb gene expression in ML-1 human myeloblastic leukemia cells by the clinically effective anti-leukemia agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound - Lifeasible [lifeasible.com]
- 5. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of MIF with an Allosteric Inhibitor Triggers Cell Cycle Arrest in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample preparation for western blot | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. bio-rad.com [bio-rad.com]
Meisoindigo in Combination with Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of a component of a traditional Chinese medicine, has demonstrated significant potential as an anti-cancer agent, particularly in the treatment of chronic myeloid leukemia (CML). Its multifaceted mechanism of action, which includes the inhibition of cyclin-dependent kinases (CDKs), induction of apoptosis, and anti-angiogenic effects, makes it a compelling candidate for combination therapies. The co-administration of this compound with conventional chemotherapy agents may offer synergistic effects, potentially enhancing therapeutic efficacy while mitigating toxicity.
These application notes provide a summary of the current understanding of this compound's synergistic potential with chemotherapy and offer detailed protocols for researchers to investigate these combinations in preclinical settings.
Rationale for Combination Therapy
The primary goal of combining this compound with chemotherapy is to achieve a synergistic anti-cancer effect. This can manifest as:
-
Enhanced Cytotoxicity: Achieving a greater cancer cell kill than the additive effect of each agent alone.
-
Dose Reduction: Allowing for lower, less toxic doses of one or both agents while maintaining or improving efficacy.
-
Overcoming Drug Resistance: this compound's unique mechanisms may circumvent resistance pathways to conventional chemotherapy.
-
Targeting Multiple Pathways: A multi-pronged attack on cancer cell proliferation, survival, and angiogenesis.
Preclinical evidence suggests that this compound can enhance the cytotoxicity of conventional chemotherapeutic agents like cytarabine and idarubicin in acute myeloid leukemia (AML) cell lines[1][2]. Furthermore, clinical observations in CML patients have indicated a synergistic effect when this compound is combined with hydroxyurea, leading to prolonged median duration of the chronic phase and improved survival[3][4].
Key Signaling Pathways Targeted by this compound
This compound's anti-cancer activity is attributed to its modulation of several critical signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for designing rational drug combinations.
Caption: Signaling pathways modulated by this compound.
Data Presentation: In Vitro Synergy (Hypothetical Data)
Table 1: In Vitro Cytotoxicity of this compound, Doxorubicin, and Cytarabine as Single Agents
| Cell Line | Compound | IC50 (µM) ± SD |
| HL-60 | This compound | 1.5 ± 0.2 |
| (AML) | Doxorubicin | 0.1 ± 0.02 |
| Cytarabine | 0.5 ± 0.07 | |
| K562 | This compound | 2.1 ± 0.3 |
| (CML) | Doxorubicin | 0.25 ± 0.04 |
| Cytarabine | 0.8 ± 0.1 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Agents in HL-60 Cells
| Combination (Molar Ratio) | Fa=0.50 | Fa=0.75 | Fa=0.90 | Synergy Interpretation |
| This compound + Doxorubicin (10:1) | 0.65 | 0.52 | 0.41 | Synergistic |
| This compound + Cytarabine (2:1) | 0.72 | 0.60 | 0.48 | Synergistic |
CI < 0.9 indicates synergy; CI = 0.9 - 1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic potential of this compound with chemotherapy agents.
Protocol 1: In Vitro Cell Viability Assay to Determine Synergy
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability and calculate the Combination Index (CI) using the Chou-Talalay method.
Materials:
-
Cancer cell lines (e.g., HL-60 for AML, K562 for CML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, Doxorubicin, Cytarabine (or other chemotherapy agents)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapy agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and their combinations at fixed molar ratios (e.g., 10:1, 5:1, 1:1, 1:5, 1:10 of this compound:Chemotherapy agent).
-
Drug Treatment: Add 100 µL of the drug dilutions to the appropriate wells. Include wells with single agents and vehicle control (e.g., DMSO-containing medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use software like CompuSyn to calculate the Combination Index (CI) for the drug combinations at different effect levels (Fraction affected, Fa).
-
References
Application Note: High-Throughput Analysis of Meisoindigo Pharmacokinetics Using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of meisoindigo in plasma samples. This compound, a synthetic derivative of indirubin, is a clinically significant agent in the treatment of chronic myelogenous leukemia (CML).[1][2] Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound and its primary metabolites. This high-throughput assay is suitable for preclinical and clinical pharmacokinetic studies.
Introduction
This compound is an oral therapeutic agent that has been used for the treatment of CML.[1][2] Its mechanism of action is multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][3] Studies have indicated that this compound's effects are related to the inhibition of various kinases and modulation of signaling pathways, including JAK/STAT3, PI3K/Akt, and Wnt. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its clinical development and therapeutic monitoring. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for quantifying drug concentrations in complex biological matrices.[4] This application note provides a detailed protocol for the bioanalysis of this compound, enabling researchers to accurately determine its pharmacokinetic parameters.
Experimental Protocols
Sample Preparation: Protein Precipitation
A protein precipitation method is employed for the efficient extraction of this compound from plasma samples.
Materials:
-
Blank plasma
-
This compound stock solution
-
Internal Standard (IS) stock solution (e.g., Indirubin)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw plasma samples and this compound/IS stock solutions at room temperature.
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of this compound stock solution into blank plasma.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the internal standard working solution.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase starting composition (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
Table 1: Chromatographic Conditions
| Parameter | Condition |
| LC System | Ultra-Fast Liquid Chromatography (UFLC) or equivalent HPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound and its metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 277.1 | 234.1 | 35 |
| Reduced this compound | 279.1 | 236.1 | 30 |
| Indirubin (IS) | 263.1 | 234.1 | 30 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following table summarizes representative pharmacokinetic parameters of this compound obtained from preclinical studies in rats following oral administration. These values can serve as a reference for researchers conducting similar studies.
Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 50 |
| Cmax (ng/mL) | 125 ± 35 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC₀₋t (ng·h/mL) | 450 ± 120 |
| AUC₀₋∞ (ng·h/mL) | 480 ± 130 |
| t₁/₂ (h) | 3.5 ± 1.0 |
Data are compiled from representative preclinical studies and may vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS workflow for the pharmacokinetic analysis of this compound.
Signaling Pathway of this compound
This diagram depicts the putative signaling pathways modulated by this compound in cancer cells, leading to anti-proliferative and pro-apoptotic effects.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and high-throughput solution for the quantitative analysis of this compound in plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the summarized pharmacokinetic data, offer a valuable resource for researchers in the field of drug metabolism and pharmacokinetics. This method can be readily implemented in a bioanalytical laboratory to support the development and clinical application of this compound.
References
- 1. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Characterization of metabolites of this compound in male and female rat kidney microsomes by high-performance liquid chromatography coupled with positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cancer Stem Cell Metabolism with Meisoindigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of a component of a traditional Chinese medicine, has emerged as a promising agent for targeting cancer stem cells (CSCs). CSCs, a subpopulation of tumor cells with self-renewal and tumorigenic capabilities, are often resistant to conventional therapies and are implicated in tumor recurrence and metastasis. A growing body of evidence suggests that this compound preferentially eliminates CSCs by disrupting their unique metabolic phenotype. These application notes provide a comprehensive overview of the effects of this compound on CSC metabolism and detailed protocols for key experiments to facilitate further research in this area.
Mechanism of Action: Targeting the LKB1/AMPK Signaling Axis
This compound exerts its anti-CSC effects by modulating the LKB1/AMPK signaling pathway, a critical regulator of cellular energy homeostasis. In pancreatic ductal adenocarcinoma (PDAC) models, this compound has been shown to inhibit Liver Kinase B1 (LKB1) while activating AMP-activated protein kinase (AMPK)[1][2][3][4]. This dual action leads to a cascade of metabolic changes within the CSCs:
-
Reduced Mitochondrial Respiration: this compound treatment leads to a decrease in the oxygen consumption rate (OCR), indicating an impairment of mitochondrial oxidative phosphorylation[1][3].
-
Decreased Glucose Uptake: The compound also reduces the cellular uptake of glucose, a key fuel source for highly proliferative cells[1][3].
-
Increased Oxidative Stress: A significant consequence of this compound's metabolic disruption is the elevation of intracellular reactive oxygen species (ROS), which can induce apoptosis[1][3].
This metabolic reprogramming makes CSCs, particularly those identified by markers such as CD133+, CD44+, CD24+, and ESA+, more susceptible to this compound-induced cell death compared to the bulk tumor cell population[1][3]. Furthermore, this compound has been identified as a potent inhibitor of STAT3, a transcription factor involved in maintaining stem cell-like properties, suggesting a multi-faceted mechanism of action against CSCs[5][6].
Data Presentation: Quantitative Effects of this compound on Cancer Stem Cells
The following tables summarize the quantitative data on the efficacy of this compound in targeting cancer cells and CSCs, primarily in pancreatic ductal adenocarcinoma (PDAC) models.
Table 1: Anti-proliferative Effect of this compound on PDAC Cell Lines
| Cell Line | IC50 (µM) after 72h | Reference |
| Jopaca-1 | 1.1 | [7] |
| Panc-1 | 1.8 | [7] |
| BxPC-3 | 1.5 | [7] |
| AsPC-1 | 1.9 | [7] |
Table 2: Effect of this compound on Pancreatic Cancer Stem Cell Populations
| Cell Line | Treatment | % Reduction in CD133+ Population | % Reduction in ESA+/CD44+/CD24+ Population | Reference |
| Jopaca-1 | 20 µM this compound for 24h | 46% | 44% | [4] |
Table 3: Metabolic Effects of this compound on Jopaca-1 Cells
| Metabolic Parameter | Treatment | Observation | Reference |
| Oxygen Consumption Rate (OCR) | 20 µM this compound | Decreased | [1][3] |
| Glucose Uptake | 20 µM this compound | Decreased | [1][3] |
| Intracellular ROS Levels | 20 µM this compound | Increased | [1][3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its study.
Caption: this compound inhibits LKB1 and activates AMPK, leading to increased ROS and apoptosis in CSCs.
Caption: Workflow for investigating this compound's impact on CSCs.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Pancreatic cancer cell lines such as Jopaca-1, Panc-1, BxPC-3, and AsPC-1 can be used.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Tumorsphere Formation Assay for CSC Enrichment
This assay is used to enrich for and quantify the cancer stem cell population.
-
Materials:
-
Ultralow attachment plates or flasks.
-
Serum-free DMEM/F12 medium.
-
B27 supplement (50x).
-
20 ng/mL human epidermal growth factor (EGF).
-
10 ng/mL human basic fibroblast growth factor (bFGF).
-
Trypsin-EDTA.
-
Phosphate-buffered saline (PBS).
-
-
Protocol:
-
Harvest adherent cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in serum-free tumorsphere medium to obtain a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultralow attachment plates.
-
Incubate for 7-10 days. Add fresh medium with growth factors every 2-3 days.
-
Count the number of tumorspheres (typically >50 µm in diameter) formed.
-
To assess the effect of this compound, add the compound to the tumorsphere medium at the time of seeding or to established spheres.
-
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the measurement of mitochondrial respiration.
-
Materials:
-
Seahorse XF Analyzer (e.g., XF24 or XF96).
-
Seahorse XF cell culture plates.
-
Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).
-
-
Protocol:
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired duration.
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with the mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and run the assay to measure basal OCR and the response to the injected compounds.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
DCFH-DA probe.
-
PBS or HBSS.
-
Flow cytometer or fluorescence microscope.
-
-
Protocol:
-
Culture and treat cells with this compound as required.
-
Wash the cells with PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.
-
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in protein expression and phosphorylation.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-LKB1, anti-phospho-AMPK, anti-AMPK, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an ECL substrate and an imaging system.
-
Conclusion
This compound represents a valuable chemical tool for investigating the metabolic vulnerabilities of cancer stem cells. Its ability to disrupt the LKB1/AMPK signaling axis and induce a specific metabolic phenotype provides a unique opportunity to explore novel therapeutic strategies aimed at eradicating the root of cancer. The protocols provided herein offer a framework for researchers to further elucidate the intricate relationship between this compound, CSC metabolism, and cancer progression.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]
- 3. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Meisoindigo in NOD/SCID Animal Models: A Detailed Guide for Researchers
Introduction
Meisoindigo, a synthetic derivative of a component of a traditional Chinese medicine, has demonstrated significant therapeutic potential, particularly in the treatment of hematological malignancies and solid tumors. Its efficacy has been extensively studied in various preclinical models, with Non-Obese Diabetic/Severe Combined Immunodeficient (NOD/SCID) mice being a critical tool for in vivo evaluation. These mice lack mature T and B lymphocytes, enabling the successful engraftment of human cancer cells and the formation of patient-derived xenografts (PDX). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in NOD/SCID animal models, focusing on its application in leukemia and colorectal cancer.
Mechanism of Action: A Molecular Glue for Protein Degradation
Recent studies have elucidated a novel mechanism of action for this compound as a "molecular glue." It facilitates the degradation of the protein kinase PKMYT1, a key regulator of the cell cycle, particularly in Chronic Myeloid Leukemia (CML). This compound enhances the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25, leading to K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.[1][2][3] This targeted degradation induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[2]
In colorectal cancer, this compound has been shown to inhibit the Wnt signaling pathway by downregulating the expression of β-catenin and c-myc, downstream targets of GSK-3β. This inhibition of a critical cancer-promoting pathway contributes to its anti-tumor effects.
Key Applications in NOD/SCID Models
This compound has been successfully evaluated in NOD/SCID mouse models for various cancers, primarily:
-
Chronic Myeloid Leukemia (CML): Demonstrating significant anti-leukemic activity.[1][3]
-
Acute Myeloid Leukemia (AML): Showing promise as a potential therapeutic agent.
-
Colorectal Cancer: Exhibiting inhibition of tumor growth.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT-29 | Colorectal Cancer | IC50 | 4.3 µM | [5] |
| K562 | Chronic Myeloid Leukemia | Inhibition of Cell Proliferation | Dose-dependent | [3] |
| HL-60 | Acute Myeloid Leukemia | Apoptosis Induction | Time-dependent | [6] |
Table 2: In Vivo Efficacy of this compound in NOD/SCID Xenograft Models
| Cancer Model | Treatment | Endpoint | Result | Reference |
| K562 Xenograft (CML) | This compound (150 mg/kg) | Tumor Volume & Weight | Significant reduction | [3] |
| HT-29 Xenograft (Colorectal) | This compound (100 mg/kg) | Tumor Growth Inhibition | 47.60% reduction in tumor weight | [6] |
| AML Primary Cells | This compound | Spleen Size | Dose-dependent decrease |
Experimental Protocols
This section provides detailed protocols for key experiments involving the application of this compound in NOD/SCID animal models.
Protocol 1: Orthotopic Chronic Myeloid Leukemia Xenograft Model in NOD/SCID Mice
Objective: To establish a leukemia model in NOD/SCID mice and evaluate the in vivo efficacy of this compound.
Materials:
-
NOD/SCID mice (6-8 weeks old, female)
-
K562 human CML cells
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Irradiation source (e.g., X-ray irradiator)
-
Sterile PBS
-
Gentamicin and enrofloxacin (optional, for drinking water)
-
Flow cytometry antibodies (e.g., anti-human CD45)
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize NOD/SCID mice for at least one week under specific pathogen-free (SPF) conditions.
-
Cell Culture: Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a logarithmic growth phase.
-
Irradiation: On the day of cell injection, irradiate the NOD/SCID mice with a sublethal dose of 1 Gy.[3] This helps to further suppress any residual immune activity and enhance engraftment.
-
Cell Preparation and Injection:
-
Harvest K562 cells and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁸ cells/mL.
-
Inject 1 x 10⁷ K562 cells intravenously (i.v.) via the tail vein into each irradiated mouse.[3]
-
-
Treatment Initiation:
-
Randomly divide the mice into a vehicle control group and a this compound treatment group (n=6-12 per group).
-
Prepare this compound at the desired concentration (e.g., 150 mg/kg) in the vehicle.
-
Once leukemia is established (e.g., confirmed by peripheral blood analysis or after a set number of days), begin treatment. Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for the duration of the study (e.g., 14 days).[3]
-
-
Monitoring:
-
Monitor the mice daily for signs of distress, weight loss, and tumor burden.
-
Measure tumor volume (if a subcutaneous model is used) with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the percentage of human CD45+ cells in peripheral blood via flow cytometry to assess leukemia progression.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 14 of treatment), euthanize the mice.[3]
-
Collect tumors (if applicable) and measure their final weight.
-
Collect peripheral blood and bone marrow for flow cytometry analysis to determine the percentage of leukemic cells.
-
Collect spleen and other organs for histological analysis.
-
Protocol 2: Subcutaneous Colorectal Cancer Xenograft Model in NOD/SCID Mice
Objective: To establish a solid tumor model in NOD/SCID mice and assess the anti-tumor activity of this compound.
Materials:
-
NOD/SCID mice (6-8 weeks old, female)
-
HT-29 human colorectal cancer cells
-
This compound
-
Vehicle
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Cell Culture: Culture HT-29 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) to a logarithmic growth phase.
-
Cell Preparation and Injection:
-
Harvest HT-29 cells and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously (s.c.) inject 1 x 10⁶ cells into the flank of each mouse.
-
-
Treatment Initiation:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 100 mg/kg) or vehicle orally once daily.[5]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice twice a week.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be used for further analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 3: In Vitro Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., K562, HT-29)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will indicate the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: In Vitro Apoptosis Assay by Annexin V/PI Staining
Objective: To assess the ability of this compound to induce apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: As in Protocol 3.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: this compound's mechanism of action as a molecular glue.
Caption: General workflow for in vivo xenograft studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antitumor activity of this compound against human colorectal cancer HT-29 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Meisoindigo-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known effects of meisoindigo on various cellular signaling pathways and protein expression, supported by detailed protocols for Western blot analysis. The information is intended to guide researchers in designing and executing experiments to investigate the molecular mechanisms of this compound.
Introduction
This compound, a synthetic derivative of a component of a traditional Chinese medicine, has demonstrated significant anti-cancer activity, particularly in the treatment of chronic myeloid leukemia (CML).[1][2] Its mechanism of action involves the modulation of multiple signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.[2] Western blot analysis is an indispensable technique to elucidate these mechanisms by examining the changes in protein expression and post-translational modifications in cells treated with this compound.
Effects of this compound on Cellular Signaling Pathways
This compound has been shown to impact several key signaling pathways implicated in cancer. Western blot analyses have been instrumental in identifying the molecular targets and downstream effects of this compound.
PKMYT1 Degradation: this compound acts as a molecular glue, inducing the degradation of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1] It facilitates the K48-linked polyubiquitination of PKMYT1, leading to its degradation by the proteasome, a process mediated by the E3 ligase TRIM25.[1]
Wnt Signaling Pathway: In leukemia cell lines such as K562 and HL-60, this compound has been observed to affect the Wnt signaling pathway.[3] It can inhibit the phosphorylation of GSK-3β and down-regulate the expression of β-catenin and c-MYC, which are key components of this pathway.[3]
Bcr-Abl Signaling Pathway: In CML cells, this compound has been shown to inhibit the Bcr-Abl signaling pathway.[4] This includes the down-regulation of total and phosphorylated Bcr-Abl protein levels, as well as a decrease in the expression of phosphorylated STAT5 and CRKL.[4]
STAT3 Signaling: this compound and its derivatives have been identified as selective inhibitors of tyrosine kinases associated with STAT3 activity.[5][6] Treatment with this compound leads to a reduction in the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation, dimerization, and nuclear translocation.[5]
PI3K/Akt Pathway: In glioblastoma cells, this compound has been found to inhibit cell proliferation and induce apoptosis by down-regulating the PI3K/Akt signaling pathway.[7] This involves a reduction in the expression of PI3K, total Akt, and phosphorylated Akt.[7]
Cancer Stem Cell (CSC) Associated Proteins: this compound has been shown to preferentially target cancer stem cells.[6][8] Western blot analysis has revealed a reduction in the expression of CSC-associated proteins such as Oct3/4 and N-Cadherin in pancreatic cancer cells upon this compound treatment.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the Western blot analysis of this compound-treated cells.
Table 1: this compound Concentration and Treatment Time for PKMYT1 Degradation in K562 Cells [1]
| Concentration of this compound (µM) | Treatment Time (hours) | Observed Effect on PKMYT1 |
| 0, 2.5, 5, 10, 20 | 12 | Dose-dependent decrease in protein levels |
| 10 | 0, 3, 6, 9, 12 | Time-dependent decrease in protein levels |
Table 2: Effect of this compound on Bcr-Abl Signaling Pathway Proteins in K562 Cells [4]
| Concentration of this compound (µmol/L) | Target Protein | Observed Effect |
| 20 | Total Bcr-Abl | Down-regulation |
| 20 | Phosphorylated Bcr-Abl | Down-regulation |
| Not specified | Phosphorylated STAT5 | Decreased expression |
| Not specified | Phosphorylated CRKL | Decreased expression |
Table 3: Effect of this compound on STAT3 Phosphorylation [5]
| Cell Line | Concentration of this compound (µM) | Treatment Time | Observed Effect on Phospho-Stat3 (Y705) |
| HeLa | 5 | Not specified | Reduction |
| JoPaca-1 | Not specified | 2 hours | Dose-dependent inhibition |
Table 4: Effect of this compound on Cancer Stem Cell-Associated Proteins in Jopaca-1 Cells [8]
| Concentration of this compound (µM) | Treatment Time (hours) | Target Protein | Observed Effect |
| 0.625, 1.25 | 48 | Oct3/4 | Repression |
| 0.625, 1.25 | 48 | N-Cadherin | Repression |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis on this compound-treated cells. This protocol is a synthesis of general Western blotting procedures and specific details mentioned in the cited literature.[6][9][10][11]
1. Cell Culture and this compound Treatment:
-
Seed the desired cell line (e.g., K562, HeLa, U87) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-25 µM) for the desired time points (e.g., 0-48 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
4. Sample Preparation:
-
Take a specific amount of protein (e.g., 20-30 µg) from each sample and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This is typically done using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol if using PVDF.
-
Perform the transfer in 1x transfer buffer according to the manufacturer's instructions for the transfer apparatus.
7. Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with Tween 20 (TBST).
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
8. Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
9. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Dilute the secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
10. Detection:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for a few minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
11. Analysis:
-
Analyze the resulting bands to determine the relative protein expression levels. The intensity of the bands can be quantified using densitometry software.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and the general workflow for Western blot analysis.
References
- 1. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect on bcr-abl signaling pathway and the mechanisms of apoptosis induction by this compound in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cellular proliferation via down-regulation of the PI3K/Akt pathway and induces cellular apoptosis in glioblastoma U87 cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 8. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
- 11. Western Blot Protocol | Sino Biological [sinobiological.com]
Techniques for Assessing Meisoindigo-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meisoindigo, a synthetic derivative of indirubin, has demonstrated significant anti-cancer activity in various malignancies, including chronic myeloid leukemia and glioblastoma.[1][2] A primary mechanism of its therapeutic action is the induction of apoptosis, or programmed cell death.[3] Accurate and reliable assessment of apoptosis is therefore critical for evaluating the efficacy of this compound and understanding its molecular mechanisms. These application notes provide detailed protocols for key assays used to quantify and characterize this compound-induced apoptosis.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on apoptosis in different cancer cell lines.
Table 1: this compound-Induced Apoptosis in Leukemia Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) | Reference |
| HL-60 | 20 | 3 | 19.80 ± 1.13 | [4] |
| HL-60 | 20 | 6 | 29.20 ± 2.69 | [4] |
| HL-60 | 20 | 12 | 47.05 ± 7.70 | [4] |
| NB4 | 12 | 48 | ~40 | [5] |
| NB4 | 16 | 48 | ~50 | [5] |
| NB4 | 20 | 48 | ~60 | [5] |
| K562 | 20 | 24 | Not specified, but increased | [6] |
Table 2: this compound's Effect on Apoptosis-Related Protein Expression
| Cell Line | This compound Treatment | Protein | Change in Expression | Reference |
| HL-60 | 20 µM | Cleaved Caspase-3 | Increased | [3] |
| HL-60 | 20 µM | Cleaved Caspase-8 | Increased | [3] |
| HL-60 | 20 µM | Cleaved Caspase-9 | Increased | [3] |
| HL-60 | 20 µM | Cleaved PARP | Increased | [3] |
| HL-60 | 20 µM | Bcl-2 | Down-regulated | [3] |
| HL-60 | 20 µM | Bax | Up-regulated | [3] |
| U87 Glioblastoma | Dose-dependent | Caspase-3 | Increased | [1] |
| U87 Glioblastoma | Dose-dependent | Caspase-9 | Increased | [1] |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to the desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for desired time points (e.g., 12, 24, 48 hours).
-
Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated labeled dUTPs can then be detected by fluorescence microscopy or flow cytometry.
Protocol (for Fluorescence Microscopy):
-
Cell Preparation and Fixation:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with this compound as described in the Annexin V/PI protocol.
-
Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to enter the nucleus.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the cells by adding 100 µL of TdT Reaction Buffer and incubate for 10 minutes at room temperature.
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically a mixture of TdT enzyme and fluorescently labeled dUTP).
-
Remove the equilibration buffer and add 50 µL of the TdT reaction cocktail to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with a DNA-specific stain such as DAPI or Hoechst 33342 for 15 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.
-
Caspase Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
Principle: This assay utilizes a specific peptide substrate for caspase-3/7 that is conjugated to a fluorophore. When cleaved by active caspase-3/7, the fluorophore is released and emits a fluorescent signal that can be quantified.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound as previously described.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Caspase Activity Measurement:
-
Add 50 µL of 2X Reaction Buffer to each well of a 96-well microplate.
-
Add 50 µL of the cell lysate to each well.
-
Add 5 µL of the caspase-3/7 substrate (e.g., DEVD-AFC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
-
Results can be expressed as relative fluorescence units (RFU) or as a fold change compared to the untreated control.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest. The cleavage of caspases and PARP, and changes in the expression of Bcl-2 family proteins are key indicators of apoptosis.
Protocol:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key antibodies for this compound-induced apoptosis include:
-
Cleaved Caspase-3
-
Cleaved Caspase-8
-
Cleaved Caspase-9
-
Cleaved PARP
-
Bcl-2
-
Bax
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing apoptosis.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. researchgate.net [researchgate.net]
Application Notes: Meisoindigo-Derived PROTACs for Targeted Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] By forming a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[3][4] This event-driven, catalytic mechanism allows PROTACs to eliminate proteins, including those previously considered "undruggable" with traditional inhibitors.[4][5]
Meisoindigo (Mei), a derivative of the natural product indirubin, has been used in China for the treatment of chronic myeloid leukemia (CML), but its precise molecular target and mechanism of action remained elusive.[6][7] By integrating PROTAC technology with chemical proteomics, researchers have successfully developed this compound-derived PROTACs to identify its targets and create novel therapeutic agents.[6] A notable example is the VHL-recruiting PROTAC 9b , which was identified as a potent and selective degrader of the Ataxia Telangiectasia-Mutated (ATM) protein kinase, a critical player in the DNA damage response (DDR) pathway.[6][8][9]
These application notes provide an overview of the development of this compound-derived PROTACs, focusing on the ATM degrader 9b, and detail the experimental protocols required for their characterization.
Mechanism of Action
The this compound-derived PROTAC acts as a molecular bridge. The this compound "warhead" binds to the target protein (e.g., ATM), while the other end of the molecule engages an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[6] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[4] The degradation of ATM by PROTAC 9b has been shown to induce DNA damage, cell cycle arrest, and apoptosis in colorectal cancer cells.[8][9]
Data Summary
Quantitative analysis of this compound-derived PROTACs is crucial for establishing structure-activity relationships (SAR). Key parameters include degradation potency (DC50), maximal degradation (Dmax), and cellular cytotoxicity (IC50).
Table 1: Summary of Biological Activity for this compound-Derived PROTAC 9b Data is based on findings reported in the literature; specific values are illustrative of potent activity.
| PROTAC ID | Target Protein | E3 Ligase Recruited | Cell Lines | DC50 (Concentration for 50% Degradation) | Dmax (Maximal Degradation) |
| 9b | ATM | VHL | SW620, SW480 | Potent (nM range) | > 80% |
Table 2: Cytotoxic Activity of this compound-Derived PROTAC 9b Data is based on findings reported in the literature.
| PROTAC ID | Cell Line | Cancer Type | Observed Cytotoxicity (IC50) |
| 9b | SW620 | Colorectal Cancer | Highly Cytotoxic |
| 9b | SW480 | Colorectal Cancer | Highly Cytotoxic |
| 9b | K562 | Chronic Myeloid Leukemia | Highly Cytotoxic |
Experimental Workflow and Protocols
The development and validation of a novel PROTAC involves a systematic workflow, from initial synthesis to downstream functional analysis.
Protocol 1: Cellular Protein Degradation Assay via Western Blot
This protocol is used to quantify the degradation of a target protein (e.g., ATM) in cells treated with a this compound-derived PROTAC.[11]
Materials:
-
Cancer cell lines (e.g., SW620)
-
Cell culture medium and supplements
-
This compound-derived PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-ATM, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
24-well plates
Procedure:
-
Cell Seeding: Plate cells in a 24-well plate at a density of ~20,000-50,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.[11]
-
PROTAC Treatment: Prepare serial dilutions of the this compound-PROTAC in fresh culture medium. Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for a predetermined time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Protein Quantification: Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against the target protein (ATM) and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, add ECL substrate, and visualize the bands using a chemiluminescence imager. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Protocol 2: Target Ubiquitination Assay via Immunoprecipitation (IP)
This assay confirms that protein degradation is mediated by ubiquitination.[12]
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
IP Lysis Buffer
-
Primary antibody for IP (e.g., anti-ATM)
-
Protein A/G magnetic beads
-
Primary antibody for Western Blot (e.g., anti-Ubiquitin)
Procedure:
-
Cell Treatment: Seed cells as described in Protocol 1. Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate.
-
PROTAC Addition: Treat cells with the this compound-PROTAC at a concentration that yields significant degradation (e.g., 10x DC50) and a vehicle control for 4-8 hours.
-
Cell Lysis: Lyse cells using ice-cold IP Lysis Buffer supplemented with protease inhibitors and MG132.
-
Immunoprecipitation:
-
Normalize total protein amounts in the lysates.
-
Incubate the lysate with an anti-ATM antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours.
-
Wash the beads several times with cold IP Lysis Buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analysis: Run the eluates on an SDS-PAGE gel and perform a Western blot as described in Protocol 1. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on the target protein.[11]
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation on cell proliferation and health.[13][14]
Materials:
-
Cancer cell lines (e.g., SW620)
-
96-well clear-bottom white plates
-
This compound-derived PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the this compound-PROTAC. Add the compounds to the wells, resulting in a final volume of 200 µL. Include wells for vehicle control (DMSO) and no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Measurement:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the results as percent viability versus log[concentration] and calculate the IC50 value using non-linear regression.
Synthetic Strategy Overview
The synthesis of this compound-derived PROTACs is often achieved through a modular approach, which allows for the flexible combination of different warheads, linkers, and E3 ligase ligands.[6] A common and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry."[6]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 3. news-medical.net [news-medical.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. biocompare.com [biocompare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological studies of this compound: absorption and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a this compound-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Discovery of a this compound-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Unveiling Meisoindigo's Potential: Application Notes and Protocols for COVID-19 Mpro Inhibition Studies
For Immediate Release
Recent research has identified meisoindigo, a derivative of a traditional Chinese medicine component, and its analogues as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. These findings open a promising avenue for the development of novel oral antiviral therapeutics for COVID-19. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound and its derivatives in Mpro inhibition studies.
Core Findings: this compound and Derivatives as Mpro Inhibitors
This compound, derived from Indigo naturalis, has been identified as a novel, non-peptidic, non-covalent inhibitor of the SARS-CoV-2 Mpro.[1] Structure-activity relationship (SAR) studies have led to the development of this compound derivatives with enhanced inhibitory activity.[1] One such derivative, S5-28, has demonstrated significant antiviral effects in cell-based assays.[1] Another study successfully utilized a yeast-based screening system to identify this compound as a potent Mpro inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies on this compound and its derivatives against SARS-CoV-2 Mpro.
| Compound | Assay Type | Cell Line/System | Parameter | Value (µM) | Reference |
| This compound | Yeast-based Mpro Inhibition Assay | Saccharomyces cerevisiae | IC50 | 0.597 ± 0.208 | |
| S5-28 | Antiviral Assay (Wild-type SARS-CoV-2) | HeLa-hACE2 | EC50 | 2.66 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against purified SARS-CoV-2 Mpro.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Mca-AVLQSGFR-K(Dnp)K)
-
Assay buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
Test compounds (e.g., this compound, derivatives) dissolved in DMSO
-
384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. For the control, add 1 µL of DMSO.
-
Add 20 µL of SARS-CoV-2 Mpro (final concentration, e.g., 2 µM) to each well and incubate for 20 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (final concentration, e.g., 20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 405 nm) at 30°C in kinetic mode for a set duration (e.g., 30 minutes).
-
The rate of substrate cleavage is proportional to the increase in fluorescence. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Yeast-Based SARS-CoV-2 Mpro Inhibitor Screening Assay
This protocol outlines a novel yeast-based system for identifying Mpro inhibitors. The system relies on the Mpro-mediated cleavage of a fusion protein, which in turn affects yeast cell growth or a reporter signal.
Principle: Yeast cells are engineered to express a fusion protein that, when cleaved by active Mpro, leads to a cytotoxic effect or a measurable change in a reporter signal (e.g., fluorescence). In the presence of an Mpro inhibitor, this cleavage is blocked, restoring normal cell growth or the reporter signal.
Materials:
-
Saccharomyces cerevisiae strain engineered for Mpro inhibitor screening.
-
Yeast growth media (e.g., synthetic complete medium with a specific carbon source to induce Mpro expression).
-
Test compounds dissolved in a yeast-compatible solvent (e.g., DMSO).
-
96-well or 384-well plates.
-
Plate reader for measuring optical density (OD) or fluorescence.
Procedure:
-
Grow the engineered yeast strain overnight in appropriate selective media.
-
Dilute the overnight culture to a starting OD600 of ~0.1 in fresh induction medium.
-
Dispense the yeast culture into the wells of a microplate.
-
Add the test compounds at various concentrations to the wells. Include appropriate positive (known Mpro inhibitor) and negative (vehicle) controls.
-
Incubate the plates at 30°C with shaking for 24-48 hours.
-
Measure the OD600 of the yeast cultures to assess cell growth. Alternatively, if a fluorescent reporter is used, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Inhibitors of Mpro will rescue yeast growth or restore the reporter signal. Calculate the percentage of inhibition or rescue relative to the controls.
-
Determine the IC50 value by plotting the percentage of rescue against the logarithm of the compound concentration.
Protocol 3: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol describes a cytopathic effect (CPE) inhibition assay using HeLa cells expressing human angiotensin-converting enzyme 2 (HeLa-hACE2) to evaluate the antiviral activity of compounds against live SARS-CoV-2.
Materials:
-
HeLa-hACE2 cells
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
SARS-CoV-2 (wild-type or a specific variant)
-
Test compounds dissolved in cell culture medium.
-
96-well clear-bottom plates.
-
Reagents for cell viability assessment (e.g., CellTiter-Glo®).
-
Biosafety Level 3 (BSL-3) facility and procedures.
Procedure:
-
Seed HeLa-hACE2 cells into 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected and virus-only controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Visually inspect the cells for CPE under a microscope.
-
Quantify cell viability using a suitable assay (e.g., by adding CellTiter-Glo® reagent and measuring luminescence).
-
The antiviral activity is determined by the ability of the compound to protect the cells from virus-induced death.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts and methodologies discussed, the following diagrams have been generated.
Caption: SARS-CoV-2 Mpro Inhibition by this compound.
Caption: Experimental Workflow for this compound Mpro Inhibitor Studies.
Caption: Logical Flow of the Yeast-based Mpro Inhibitor Screen.
References
Troubleshooting & Optimization
Technical Support Center: Meisoindigo for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with meisoindigo in in vitro settings. The information is designed to address common challenges, particularly those related to solubility, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as N-Methylisoindigotin or Dian III) is a synthetic derivative of indirubin, an active component of a traditional Chinese medicine.[1][2] It is recognized for its antitumor properties.[3] The primary mechanisms of action for this compound include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tyrosine kinase activity, which disrupts signaling pathways that promote cancer cell growth.[1][4]
Q2: In which solvents can I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water.[2][5] For in vitro assays, DMSO is the most commonly used solvent to prepare a concentrated stock solution.[2][6]
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[7] It is essential to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO but without this compound, to account for any potential effects of the solvent on the cells.[7][8]
Q4: How should I store this compound powder and its stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[3][7] These aliquots should be stored at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[2]
Troubleshooting Guide
Issue: A precipitate forms immediately after adding the this compound stock solution to my cell culture medium.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution like cell culture medium, causing the compound to crash out of solution.
| Possible Cause | Troubleshooting Step |
| High Stock Concentration | Prepare a more dilute stock solution of this compound in DMSO. This will require adding a larger volume to your media, but it reduces the localized concentration shock. Ensure the final DMSO concentration remains below 0.5%.[9] |
| Rapid Dilution | Instead of adding the stock solution directly to the full volume of media, perform a stepwise or serial dilution. First, create an intermediate dilution in a smaller volume of media, then add this to the final culture volume.[7] |
| Direct Addition to Plate | Pre-mix the this compound stock with the cell culture medium in a separate tube before adding the final working solution to the cells. Add the stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[8] |
| Low Temperature | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Some compounds are more soluble at higher temperatures.[10] |
Issue: A precipitate forms in the cell culture plate over time during incubation.
This may indicate that the final concentration of this compound in the medium exceeds its thermodynamic solubility limit under your specific experimental conditions.
| Possible Cause | Troubleshooting Step |
| Concentration Exceeds Solubility | The desired final concentration may be too high. Perform a dose-response experiment to identify the highest soluble concentration that still produces the desired biological effect.[8] |
| Media Evaporation | Ensure proper humidification in your incubator to prevent the culture medium from concentrating over time due to evaporation, which can lead to precipitation.[11] |
| Interaction with Media Components | Components in the media, such as salts or proteins (especially in low-serum or serum-free conditions), can interact with the compound and affect its solubility.[8][12] Consider if the serum concentration in your media can be adjusted. |
| pH Instability | Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4), as pH shifts can alter compound solubility.[8][11] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 55 mg/mL (199.06 mM) | Use fresh DMSO as moisture can reduce solubility. | [2] |
| DMSO | 18.33 mg/mL (66.34 mM) | Sonication is recommended to aid dissolution. | [6] |
| Ethanol | 1 mg/mL | - | [2] |
| Water | Insoluble | - | [2][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.05 mM) | This formulation is typically used for in vivo studies but demonstrates a method for creating a clear solution. Heating and/or sonication can aid dissolution. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
-
Materials: this compound powder (MW: 276.29 g/mol ), sterile DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 20 mM stock solution, weigh out 2.76 mg of this compound powder.
-
Dissolution: a. Aseptically add the 2.76 mg of this compound to a sterile microcentrifuge tube. b. Add 500 µL of sterile DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.[6][8] e. Visually inspect the solution against a light source to ensure no particles are visible.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C, protected from light.[2]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
This protocol details the preparation of a final 10 µM working solution of this compound in cell culture medium.
-
Materials: 20 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium, sterile tubes.
-
Intermediate Dilution (Recommended): a. To minimize solvent shock, first prepare an intermediate dilution. For example, create a 1 mM solution by adding 5 µL of the 20 mM stock to 95 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: a. Add the intermediate stock to the final volume of pre-warmed cell culture medium. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium. b. Alternatively, if preparing directly from the 20 mM stock, add the stock solution dropwise to the medium while gently swirling.[8] To make 10 mL of a 10 µM solution, you would add 5 µL of the 20 mM stock. This results in a final DMSO concentration of 0.05%.
-
Application to Cells: a. Remove the existing medium from the cells. b. Add the freshly prepared this compound working solution to the cells. c. Include a vehicle control plate where cells are treated with medium containing the same final concentration of DMSO (e.g., 0.05%).
-
Observation: Visually inspect the culture plates under a microscope after a few hours to check for any signs of precipitation.[8]
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound-induced cell cycle arrest pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological studies of this compound: absorption and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Apoptosis | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Overcoming Meisoindigo Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to meisoindigo in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a derivative of indirubin and has been shown to exert its anti-cancer effects through multiple mechanisms. A key mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[1][2] It has been identified to directly target and induce the degradation of the protein kinase PKMYT1 by acting as a "molecular glue," which enhances the interaction between PKMYT1 and the E3 ligase TRIM25, leading to proteasomal degradation of PKMYT1.[3][4][5] this compound also impacts several signaling pathways, including the inhibition of LKB1 and activation of AMPK, which interferes with cancer cell metabolism.[6][7][8] Furthermore, it has been shown to inhibit STAT3-associated tyrosine kinases and the PI3K/Akt and Wnt/β-catenin signaling pathways.[7][9]
Q2: My cancer cell line, which was initially sensitive to this compound, has stopped responding. What are the potential mechanisms of acquired resistance?
While direct studies on acquired resistance to this compound are limited, mechanisms can be inferred from resistance to other kinase inhibitors and related compounds. Potential mechanisms include:
-
Target Modification: Alterations in the drug's direct target, such as mutations or overexpression of PKMYT1, may prevent this compound from binding effectively.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative survival pathways to compensate for the effects of this compound. This could involve the upregulation of pro-survival proteins in pathways like PI3K/Akt or STAT3.
-
Increased Drug Efflux: The cancer cells may have increased the expression of ATP-binding cassette (ABC) transporters, which are proteins that can pump drugs out of the cell, reducing the intracellular concentration of this compound.
-
Influence of the Tumor Microenvironment: Components of the tumor microenvironment, such as cancer-associated fibroblasts (CAFs) or tumor-associated macrophages (TAMs), can secrete factors that promote cell survival and drug resistance.[10]
Q3: Are there any known strategies to overcome this compound resistance?
Strategies to overcome resistance often involve a multi-pronged approach:
-
Combination Therapies: Combining this compound with other therapeutic agents that target different pathways can be effective. For example, using an inhibitor of a bypass pathway that has been activated in the resistant cells.
-
Inhibition of Drug Efflux Pumps: Using inhibitors of ABC transporters can increase the intracellular concentration of this compound.
-
Targeting the Tumor Microenvironment: Therapies aimed at modulating the tumor microenvironment can help to overcome resistance.
-
Development of Next-Generation Compounds: Synthesizing new derivatives of this compound that can overcome specific resistance mutations may be a viable long-term strategy.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
Potential Cause 1: Alteration in the Drug Target (PKMYT1)
-
Hypothesis: The resistant cells may have a mutation in the PKMYT1 gene, particularly at the Cys301 residue where this compound is known to bind, or they may be overexpressing the PKMYT1 protein.[2][5]
-
Troubleshooting/Experimental Workflow:
-
Sequence the PKMYT1 gene: Compare the PKMYT1 sequence in your resistant cell line to the parental (sensitive) cell line to identify any potential mutations.
-
Assess PKMYT1 protein levels: Use Western blotting or quantitative mass spectrometry to compare the expression levels of PKMYT1 in sensitive versus resistant cells.
-
Evaluate PKMYT1 knockdown: Use siRNA or shRNA to knock down PKMYT1 in the resistant cells and assess if sensitivity to this compound is restored.
DOT Script for PKMYT1 Alteration Workflow:
Caption: Workflow to investigate PKMYT1 alterations as a mechanism of this compound resistance.
-
Potential Cause 2: Activation of Bypass Signaling Pathways
-
Hypothesis: Resistant cells may have upregulated alternative pro-survival signaling pathways, such as PI3K/Akt or STAT3, to circumvent the effects of this compound.
-
Troubleshooting/Experimental Workflow:
-
Phospho-protein array: Use a phospho-protein array to get a broad overview of changes in signaling pathway activation between sensitive and resistant cells.
-
Western blotting: Validate the findings from the array by performing Western blots for key phosphorylated proteins in the suspected bypass pathways (e.g., p-Akt, p-STAT3).
-
Combination therapy: Treat the resistant cells with this compound in combination with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor or a STAT3 inhibitor) to see if sensitivity is restored.
DOT Script for Bypass Pathway Signaling:
Caption: this compound resistance via activation of bypass signaling pathways.
-
Issue 2: Complete Lack of Response to this compound in a New Cell Line
Potential Cause: High Endogenous Expression of Drug Efflux Pumps
-
Hypothesis: The cell line may have a high basal expression of ABC transporters, which actively remove this compound from the cell, preventing it from reaching its target.
-
Troubleshooting/Experimental Workflow:
-
Gene expression analysis: Use qRT-PCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in the non-responsive cell line and compare them to a sensitive cell line.
-
Protein expression analysis: Use Western blotting to confirm the protein levels of the corresponding ABC transporters.
-
Efflux pump inhibition: Treat the cells with a known ABC transporter inhibitor (e.g., verapamil for ABCB1) in combination with this compound to see if this restores sensitivity.
DOT Script for Experimental Workflow of Efflux Pump Investigation:
Caption: Workflow for investigating efflux pump-mediated this compound resistance.
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (µM) |
| Parental | - | 5.2 |
| Resistant | - | 48.7 |
| Resistant | + Verapamil (10 µM) | 8.3 |
| Resistant | + PI3K Inhibitor (5 µM) | 12.5 |
| Resistant | + STAT3 Inhibitor (5 µM) | 15.1 |
Table 2: Example qRT-PCR Data for ABC Transporter Expression
| Gene | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| ABCB1 | 1.0 | 15.3 | 15.3 |
| ABCC1 | 1.0 | 2.1 | 2.1 |
| ABCG2 | 1.0 | 8.9 | 8.9 |
Experimental Protocols
Protocol 1: Western Blot for PKMYT1 and Phosphorylated Signaling Proteins
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Run the gel at 120V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PKMYT1, anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, with or without a fixed concentration of a second agent (e.g., efflux pump inhibitor, signaling pathway inhibitor).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporters
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from sensitive and resistant cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for the target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH).
-
Perform the qRT-PCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Tumor Microenvironment in Chemoresistance: To Survive, Keep Your Enemies Closer - PMC [pmc.ncbi.nlm.nih.gov]
interpreting meisoindigo dose-response curves in AML cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting meisoindigo dose-response curves in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in AML cells?
A1: this compound is a synthetic derivative of indirubin, a compound isolated from the traditional Chinese medicine Indigo naturalis. Its mechanism of action in AML is multifaceted. Primarily, it inhibits the growth of leukemic cells by inducing significant apoptosis (programmed cell death) and causing moderate cell-cycle arrest at the G0/G1 phase.[1][2][3] This is achieved by modulating key regulatory proteins: down-regulating the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic proteins Bak and Bax.[1][3] It also increases the expression of cell-cycle inhibitors p21 and p27.[1]
Q2: What is a typical dose-response curve for this compound in AML cells expected to look like?
A2: A typical dose-response curve for this compound in AML cells will be sigmoidal (S-shaped). As the concentration of this compound increases, the percentage of viable cells decreases. The curve will show a plateau at the top (close to 100% viability at very low concentrations) and a plateau at the bottom (minimum viability at saturating concentrations). The steepest part of the curve occurs around the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
Q3: What are the typical IC50 values for this compound in common AML cell lines?
A3: The 50% inhibitory concentration (IC50) for this compound in AML cell lines is typically in the low micromolar (µM) range.[4][5] However, these values can vary depending on the specific cell line, incubation time, and the assay used. It is crucial to determine the IC50 empirically for your specific experimental system.
| Cell Line | Cell Type | Typical IC50 (72h Incubation) | Reference |
| HL-60 | Acute Promyelocytic Leukemia (M2) | ~1-5 µM | [5] |
| U937 | Myelomonocytic Leukemia (M5) | ~5-10 µM | [5] |
| NB4 | Acute Promyelocytic Leukemia (M3) | ~1-5 µM | [5] |
| Primary AML Cells | Patient-derived | Variable | [1] |
Q4: How does this compound induce apoptosis in AML cells?
A4: this compound triggers the intrinsic apoptosis pathway. It alters the balance of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic Bcl-2 and increasing the levels of pro-apoptotic Bax and Bak.[1][6] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[6]
Signaling & Experimental Workflow Diagrams
Caption: this compound-induced intrinsic apoptosis pathway in AML cells.
Caption: General workflow for generating a dose-response curve.
Troubleshooting Guide
| Issue Encountered | Possible Causes | Recommended Actions |
| IC50 value is much higher than expected. | 1. Cell Health/Passage Number: Cells are unhealthy, stressed, or have been in culture for too long, potentially developing resistance. 2. Drug Inactivity: this compound stock solution has degraded. 3. Cell Seeding Density: Too many cells were seeded, requiring a higher drug concentration to achieve 50% inhibition. 4. Assay Incubation Time: Incubation time is too short. This compound's effects are time-dependent.[7] | 1. Use cells at a low passage number and ensure high viability (>95%) before seeding. 2. Prepare fresh this compound stock in DMSO and store in aliquots at -20°C or -80°C, avoiding repeated freeze-thaw cycles. 3. Optimize cell seeding density. Cells should be in the logarithmic growth phase at the end of the assay.[8] 4. Perform a time-course experiment (24, 48, and 72 hours) to determine the optimal endpoint.[9] |
| High variability between replicates. | 1. Pipetting Inaccuracy: Inconsistent cell numbers or drug concentrations across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate leads to increased drug concentration and affects cell growth.[8] 3. Cell Clumping: Uneven distribution of cells in the wells. | 1. Use calibrated pipettes and ensure thorough mixing of cell suspensions and drug dilutions. 2. Avoid using the outer wells of the 96-well plate for experimental data. Fill them with sterile PBS or media to minimize evaporation from inner wells.[8] 3. Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
| Dose-response curve is not sigmoidal (e.g., flat or irregular). | 1. Incorrect Concentration Range: The tested concentrations are too high (all cells die) or too low (no significant effect). 2. Drug Solubility Issues: this compound may precipitate out of solution at high concentrations. 3. Off-Target Effects: At very high concentrations, non-specific toxicity may occur, leading to a sharp drop-off. | 1. Perform a wide-range pilot experiment (e.g., 0.01 µM to 100 µM) to identify the effective concentration range, then perform a refined experiment with more data points around the estimated IC50. 2. Visually inspect the drug dilutions for any signs of precipitation. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). 3. Focus on the sigmoidal portion of the curve for IC50 calculation and consider the lower plateau as the maximal specific effect. |
| Results are inconsistent with published data. | 1. Different Experimental Conditions: Cell line subtype, passage number, media formulation, serum percentage, and assay method can all influence results.[8] 2. Discrepancy between in vitro and in vivo effects: Plasma concentrations of this compound after oral administration can be much lower than the in vitro IC50s, suggesting that active metabolites may play a significant role in vivo.[4] | 1. Carefully document all experimental parameters and compare them with the methodology of the published study. Replicate published control experiments if possible. 2. Be aware that in vitro IC50 values may not directly translate to clinical efficacy. Your data is valid for your system but should be interpreted with the understanding that metabolism can alter the drug's activity.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8/MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on AML cell proliferation.
-
Cell Seeding:
-
Culture AML cells (e.g., HL-60, U937) under standard conditions (37°C, 5% CO₂).
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to create a range of treatment concentrations. A common approach is a 2-fold or 3-fold dilution series spanning from a high (e.g., 40 µM) to a low (e.g., 0.1 µM) concentration.
-
Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest drug concentration) and "untreated control" wells (medium only).
-
Add the diluted this compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[5]
-
-
Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot percent viability versus log-transformed this compound concentration.
-
Use non-linear regression (sigmoidal dose-response variable slope) to fit the curve and calculate the IC50 value using software like GraphPad Prism.[10]
-
Protocol 2: Apoptosis Assessment by Flow Cytometry (Sub-G1 Analysis)
This protocol measures the percentage of apoptotic cells based on DNA content.
-
Cell Treatment:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat cells with this compound at different concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells and centrifuge at a low speed.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population to exclude debris and aggregates.
-
Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak to the left of the G0/G1 peak on the DNA content histogram.[7]
-
-
Data Analysis:
-
Quantify the percentage of cells in the sub-G1 phase for each treatment condition. An increase in the sub-G1 population indicates an increase in apoptosis.
-
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Poor Pharmacokinetic Characteristics of Meisoindigo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with meisoindigo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor pharmacokinetic characteristics of this compound.
I. Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to specific issues you may encounter during your experiments with this compound.
A. Solubility and Stability Issues
Question 1: I am having difficulty dissolving this compound for my in vitro assays. What is its solubility, and what solvents are recommended?
Answer: this compound is known for its poor aqueous solubility, which can present a significant challenge for in vitro and in vivo studies. Here is a summary of its reported solubility in various solvents:
| Solvent/System | Solubility | Reference |
| Water | Insoluble | [1] |
| DMSO | 1 mg/mL to 55 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [2] |
For in vitro assays, it is common practice to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous culture medium.
Troubleshooting Tips for Dissolution:
-
Sonication: After adding the solvent, sonicate the mixture to aid in dissolution.
-
Gentle Heating: Gently warming the solution can also help to increase the solubility of this compound.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO, as it can absorb moisture from the air, which may affect the solubility of hydrophobic compounds.
Question 2: My this compound solution appears to precipitate when I dilute my DMSO stock in an aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions.
Troubleshooting Strategies:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system allows, you can try to increase the final concentration of the organic co-solvent (e.g., DMSO) in your aqueous solution. However, be mindful of the potential for solvent toxicity in your cells or assay system.
-
Use of Surfactants or Solubilizing Agents: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent like cyclodextrin in your aqueous buffer can help to maintain the solubility of this compound.
Question 3: I am concerned about the stability of this compound in my experimental solutions. How stable is it in different conditions?
General Guidance for Stability:
-
pH: The stability of indirubin derivatives can be pH-dependent. It is advisable to assess the stability of this compound in your specific buffer systems if you plan long-term experiments.
-
Light: Protect this compound solutions from light to prevent potential photodegradation.
-
Temperature: For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
B. Poor In Vivo Bioavailability
Question 4: I am observing low plasma concentrations of this compound after oral administration in my animal model. What are the likely reasons for this?
Answer: The low oral bioavailability of this compound is a well-documented issue and is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption. It has also been suggested that the clinical efficacy of this compound may be due to the presence of active metabolites[4].
Question 5: What formulation strategies can I use to improve the oral bioavailability of this compound?
Answer: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs like this compound. The most common approaches include solid dispersions and nanocrystal formulations.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing the particle size to a molecular level and improving the wettability of the compound. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity and improved saturation solubility.
Question 6: Are there any data comparing the pharmacokinetic parameters of different this compound formulations?
Answer: While there is a general understanding that these formulation strategies improve bioavailability, specific comparative pharmacokinetic data for different this compound formulations is limited in the published literature. However, studies on other poorly soluble drugs have demonstrated significant improvements in Cmax and AUC with these approaches. For example, a solid dispersion of genistein with PVP K30 increased the Cmax by 6.86-fold and the AUC by 2.06-fold in rats[5]. Similarly, nanoparticle formulations have been shown to enhance the bioavailability of other drugs in beagle dogs[6].
II. Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and pharmacokinetic analysis of this compound.
A. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a representative example based on methods used for other poorly soluble drugs with PVP K30 as the carrier[7].
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile organic solvent in which both this compound and PVP K30 are soluble)
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the inner surface of the flask.
-
Further Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to ensure complete removal of any residual solvent.
-
Pulverization and Sieving: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the resulting powder to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
B. In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the pharmacokinetic profile of a this compound formulation in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., suspended in a 0.5% carboxymethylcellulose sodium solution) orally via gavage at a specific dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples at approximately 3000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
C. Quantification of this compound in Plasma by LC-MS/MS
This is a representative protocol that would require validation for this compound.
Instrumentation:
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Conditions (Example in Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion.
III. Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key signaling pathways affected by this compound and a general workflow for formulation development.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Meisoindigo Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing meisoindigo concentration in apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce apoptosis?
A1: The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cells. However, based on published literature, a common starting range for in vitro studies is between 5 µM and 20 µM.[1] For instance, in K562 cells, this compound has been shown to induce apoptosis in a dose-dependent manner within this range.[1]
Q2: How long should I treat my cells with this compound to observe apoptosis?
A2: The incubation time required to observe significant apoptosis can vary between cell lines and is dependent on the this compound concentration used. Generally, treatment times ranging from 12 to 48 hours are reported.[2] For example, in HL-60 cells treated with 20 µM this compound, a significant increase in apoptosis was observed as early as 3 hours, with the rate increasing at 6 and 12 hours.[2] It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration for your specific experimental setup.
Q3: I am not observing significant apoptosis after this compound treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of apoptosis induction:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response study to determine the IC50 value.
-
Insufficient Treatment Time: The incubation period might be too short. Apoptosis is a process that unfolds over time, and a longer exposure to this compound may be necessary.
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to this compound-induced apoptosis.
-
Compound Solubility and Stability: this compound has poor water solubility, which can affect its effective concentration in cell culture media.[3] Ensure that the compound is properly dissolved and stable in your experimental conditions.
-
Experimental Technique: Issues with the apoptosis detection assay, such as reagent quality or incorrect instrument settings, can lead to inaccurate results.
Q4: Which signaling pathways are involved in this compound-induced apoptosis?
A4: this compound has been shown to induce apoptosis through multiple signaling pathways. In K562 cells, it can inhibit the Bcr-Abl signaling pathway, leading to the activation of caspases 3, 8, and 9.[1] In human glioblastoma U87 cells, this compound induces apoptosis by down-regulating the PI3K/Akt pathway and reducing the nuclear translocation of NF-κB p65.[4][5] Additionally, in some cell lines, this compound can induce apoptosis by targeting PKMYT1 for degradation.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no apoptosis detected | Incorrect this compound concentration. | Perform a dose-response curve to determine the IC50 for your specific cell line. A wide range of concentrations (e.g., 1 µM to 50 µM) may be necessary. |
| Inadequate incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Poor compound solubility. | Ensure this compound is fully dissolved. A stock solution in DMSO is commonly used. The final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity. | |
| Cell confluency. | Ensure cells are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Overly confluent or sparse cultures can respond differently to treatment. | |
| High background apoptosis in control group | Harsh cell handling. | Be gentle during cell seeding, media changes, and harvesting to minimize mechanical stress. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is not toxic to the cells. Run a vehicle-only control. | |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Reagent variability. | Use fresh, high-quality reagents and ensure consistent lot numbers for critical components like media, serum, and assay kits. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay | Reference |
| K562 | Chronic Myeloid Leukemia | 6.60 | 48 | MTT | [8] |
| THP-1 | Acute Monocytic Leukemia | 8.21 | 48 | MTT | [8] |
| HepG2 | Hepatocellular Carcinoma | 8.97 | 48 | MTT | [8] |
| MCF-7 | Breast Cancer | 11.94 | 48 | MTT | [8] |
| Caco-2 | Colorectal Adenocarcinoma | 14.59 | 48 | MTT | [8] |
| U87 | Glioblastoma | 20 | 24 | CCK-8 | [9] |
| HT-29 | Colorectal Cancer | 4.3 (mmol/L) | Not Specified | MTT | [10] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described in the literature for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 50 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.
2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the optimal time determined from previous experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: this compound induces apoptosis via the PI3K/Akt signaling pathway.
Caption: this compound inhibits Bcr-Abl signaling to induce apoptosis.
Caption: Workflow for optimizing this compound-induced apoptosis experiments.
References
- 1. [Effect on bcr-abl signaling pathway and the mechanisms of apoptosis induction by this compound in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer activity of functionalized isoindigos: synthesis, drug-like potential, mode of action and effect on tumor-induced xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits cellular proliferation via down-regulation of the PI3K/Akt pathway and induces cellular apoptosis in glioblastoma U87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits cellular proliferation via down-regulation of the PI3K/Akt pathway and induces cellular apoptosis in glioblastoma U87 cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 6. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
troubleshooting meisoindigo stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of meisoindigo in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What could be the cause?
A1: A color change in your this compound solution, typically from its characteristic reddish-brown or blue to a lighter shade or colorless, is often an indication of degradation. The most common causes for this are exposure to light (photodegradation), unsuitable pH conditions, or high temperatures. This compound and related indigo derivatives are known to be susceptible to photodegradation.[1]
Q2: What are the primary degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, studies on related indigoid compounds like indigotin, indirubin, and isoindigo have identified common degradation products. These include isatin, isatoic anhydride, and anthranilic acid.[1] It is plausible that this compound degrades into similar or related compounds.
Q3: What is the optimal pH range for maintaining this compound stability in aqueous solutions?
A3: Direct studies on the optimal pH for this compound are limited. However, research on gardenia blue, which contains indigo, indicates stability in a pH range of 5.0 to 9.0.[2] For experimental purposes, it is advisable to maintain the pH of your this compound solution within this range to minimize degradation.
Q4: How should I store my this compound stock solutions?
A4: this compound stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term storage (days to weeks) and at -80°C for long-term storage (months to years). It is also recommended to protect the solutions from light.
Q5: I suspect my this compound has degraded. How can I confirm this?
A5: You can confirm the degradation of your this compound solution by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A validated HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would confirm degradation.
Quantitative Data Summary
The following table summarizes the stability of indigo derivatives, which can be used as a proxy to understand the potential stability of this compound under various conditions.
| Parameter | Condition | Stability of Indigo Derivatives | Reference |
| pH | 5.0 - 9.0 | Stable | [2] |
| < 5.0 or > 9.0 | Prone to degradation | [2] | |
| Temperature | Up to 90°C (in oil) | Stable | [2] |
| 60-90°C (in aqueous solution, pH 5-9) | Stable | [2] | |
| Light | UV or simulated solar light | Prone to photodegradation | [1][3] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a sealed vial.
-
Heat at 90°C for 48 hours in an oven.
-
Cool to room temperature and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Place 1 mL of the stock solution in a transparent vial.
-
Expose to a light source that provides both UV and visible light (e.g., a photostability chamber) for a specified duration (e.g., 24 hours).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Dilute both the exposed and control samples with mobile phase for HPLC analysis.
-
3. HPLC Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
Stability-Indicating HPLC Method for this compound (Adapted from Indigo Derivatives Analysis)
This method can be used as a starting point and should be validated for this compound specifically.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., around 290 nm and in the visible range).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Factors leading to this compound degradation in solution.
References
Meisoindigo Experimental Variability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address variability in experimental results when working with meisoindigo. The following troubleshooting guides and frequently asked questions (FAQs) are designed to tackle specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture?
A1: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity, although some cell lines may tolerate up to 1%.[3][4] It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Q2: My this compound solution precipitates when added to the cell culture medium. How can I prevent this?
A2: Precipitation of this compound upon dilution in aqueous solutions is a common issue. To mitigate this, ensure that the DMSO stock solution is added to the culture medium with vigorous vortexing or mixing.[5] Preparing intermediate dilutions in a serum-containing medium before the final dilution in the experimental medium can also help maintain solubility. It is also advisable to visually inspect the medium for any precipitate before adding it to the cells.
Q3: How stable is this compound in stock solutions and in cell culture medium?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[1][5] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[1] The stability of this compound in cell culture medium at 37°C for extended periods (e.g., >72 hours) may vary. It is recommended to prepare fresh dilutions from the stock solution for each experiment. One study noted the stability of this compound in rat plasma under various conditions, suggesting some degree of stability.[6]
Q4: What are the known mechanisms of action for this compound?
A4: this compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It activates caspases and modulates the expression of Bcl-2 family proteins, leading to programmed cell death.[7][8]
-
Cell Cycle Arrest: It can cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cell line and concentration.[8][9][10]
-
Inhibition of Kinase Activity: It has been shown to inhibit tyrosine kinases and the PI3K/Akt signaling pathway.[2][8]
-
Modulation of Gene Expression: It can downregulate the expression of oncogenes like c-myb.
-
Induction of Oxidative Stress: this compound can generate reactive oxygen species (ROS) in cancer cells.[8]
-
Anti-Angiogenic Effects: It can inhibit the formation of new blood vessels.[8]
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays (e.g., MTT, CCK-8)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Cell Passage Number and Confluency: Different passage numbers can lead to phenotypic and genotypic drift. Cell confluency at the time of treatment can also affect drug sensitivity. | - Use cells within a consistent and narrow range of passage numbers. - Seed cells at a consistent density to ensure similar confluency at the start of treatment. |
| Inconsistent this compound Concentration: Inaccurate dilutions or degradation of the compound. | - Prepare fresh dilutions of this compound from a validated stock for each experiment. - Ensure complete dissolution of this compound in DMSO before further dilution. | |
| Variable Incubation Time: The duration of this compound exposure significantly impacts cell viability. | - Strictly adhere to the predetermined incubation time for all replicates and experiments. | |
| IC50 values are significantly different from published data for the same cell line. | Different Cell Line Source or Sub-clone: Cell lines from different sources may have variations. | - Verify the source and characteristics of your cell line. - Consider that inherent biological differences can lead to different sensitivities.[11] |
| Differences in Assay Protocol: Variations in seeding density, assay reagent incubation time, or the specific viability assay used. | - Standardize your protocol and ensure it aligns with established methods.[12][13][14] - Confirm that the chosen assay is appropriate for your cell line and experimental conditions. | |
| High background or "smiling" effect in the plate reader. | DMSO Cytotoxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%).[3][4] - Always include a vehicle control (DMSO without this compound). |
| This compound Interference with Assay: The color of this compound might interfere with the colorimetric readout. | - Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagent. |
Inconsistent Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Variable percentages of apoptotic cells between replicates. | Uneven Cell Treatment: Inconsistent exposure of cells to this compound. | - Ensure even mixing of this compound in the culture medium before adding to the cells. - For adherent cells, ensure the medium covers the entire surface of the well or dish. |
| Cell Clumping: Clumped cells may not be stained or analyzed properly by the flow cytometer. | - Gently triturate the cell suspension to create a single-cell suspension before staining. - Consider using a cell strainer. | |
| Low percentage of apoptotic cells despite a decrease in cell viability. | Incorrect Timing of Assay: Apoptosis is a dynamic process. The peak of apoptosis may have been missed. | - Perform a time-course experiment to determine the optimal time point for apoptosis detection after this compound treatment. |
| Cell Death via Necrosis or Autophagy: this compound might be inducing other forms of cell death. | - Use additional assays to detect necrosis (e.g., LDH assay) or autophagy (e.g., LC3 staining). | |
| High percentage of necrotic cells (PI positive) even at early time points. | High this compound Concentration: Very high concentrations can induce rapid cell death through necrosis. | - Perform a dose-response experiment to identify a concentration that primarily induces apoptosis. |
| Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes. | - Handle cells gently throughout the staining procedure. Follow recommended centrifugation settings.[15][16][17][18] |
Variability in Western Blot Results for Signaling Pathway Analysis
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent protein expression levels between experiments. | Variability in Cell Lysis and Protein Extraction: Incomplete cell lysis or protein degradation can lead to variable results. | - Use a consistent lysis buffer and protocol. - Always add protease and phosphatase inhibitors to the lysis buffer. |
| Inconsistent Protein Loading: Unequal amounts of protein loaded onto the gel. | - Perform a protein quantification assay (e.g., BCA assay) and load equal amounts of protein for each sample. - Use a loading control (e.g., GAPDH, β-actin) to normalize the data. | |
| Weak or no signal for the protein of interest. | Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too low. | - Optimize the antibody dilutions according to the manufacturer's instructions or by performing a titration experiment. |
| Timing of Pathway Activation/Inhibition: The effect of this compound on a specific signaling pathway may be transient. | - Conduct a time-course experiment to identify the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment.[19] | |
| High background or non-specific bands. | Antibody Specificity: The primary antibody may be cross-reacting with other proteins. | - Use a highly specific and validated antibody. - Optimize blocking conditions (e.g., type of blocking buffer, incubation time). |
| Insufficient Washing: Inadequate washing can lead to high background from unbound antibodies. | - Increase the number and duration of washing steps. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| NB4 | Acute Promyelocytic Leukemia | 72 | Not specified, but effective at µM levels | [20] |
| NB4.007/6 | Acute Promyelocytic Leukemia (retinoic acid-resistant) | 72 | Not specified, but effective at µM levels | [20] |
| HL-60 | Acute Myeloid Leukemia | 72 | Not specified, but effective at µM levels | [20] |
| U937 | Myelomonocytic Leukemia | 72 | Not specified, but effective at µM levels | [20] |
| Jopaca-1 | Pancreatic Ductal Adenocarcinoma | 72 | 2.87 | [9] |
| Panc1 | Pancreatic Ductal Adenocarcinoma | 72 | 5.45 | [9] |
| HT-29 | Colorectal Cancer | 24 | 4.3 (mmol/L converted to µM) | [21] |
| K562 | Chronic Myeloid Leukemia | 48 | 6.60 | [22] |
| THP-1 | Acute Monocytic Leukemia | 48 | 8.21 | [22] |
| HepG2 | Hepatocellular Carcinoma | 48 | 8.97 | [22] |
| MCF-7 | Breast Cancer | 48 | 11.94 | [22] |
| Caco-2 | Colorectal Adenocarcinoma | 48 | 14.59 | [22] |
Table 2: Apoptosis Induction by this compound in HL-60 Cells
| Treatment | Time (h) | Apoptosis Rate (%) | Reference |
| Control | 12 | 2.65 ± 0.78 | [7] |
| 20 µM this compound | 3 | 19.80 ± 1.13 | [7] |
| 20 µM this compound | 6 | 29.20 ± 2.69 | [7] |
| 20 µM this compound | 12 | 47.05 ± 7.70 | [7] |
Table 3: Cell Cycle Arrest Induced by this compound in Jopaca-1 Cells
| Treatment (24 h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 55.3 | 25.4 | 19.3 | [9] |
| 1.25 µM this compound | 48.2 | 28.1 | 23.7 | [9] |
| 10 µM this compound | 33.1 | 30.2 | 36.7 | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[15][16][17][18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for PI3K/Akt Pathway
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro studies with this compound.
Caption: Simplified signaling pathways affected by this compound.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Meisoindigo's In Vivo Activity: A Technical Guide to its Active Metabolites
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the active metabolites of meisoindigo in vivo. This compound, a derivative of indirubin, has been used in the clinical treatment of chronic myelogenous leukemia (CML). However, its poor pharmacokinetic profile and low plasma concentrations have led to the widely accepted hypothesis that its therapeutic effects are attributable to its active metabolites.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate research in this area.
Frequently Asked Questions (FAQs)
Q1: What are the major active metabolites of this compound found in vivo?
A1: The major circulatory metabolites of this compound identified in vivo are its reductive metabolites, formed by the reduction of the 3,3' double bond.[1][5][6] These metabolites are considered the primary active forms of the drug, as the plasma concentration of the parent this compound after oral administration is significantly lower than its in vitro IC50 values against leukemia cells.[1][2][3][4]
Q2: What are the main metabolic pathways of this compound?
A2: The primary metabolic pathway is the stereoselective reduction of the 3,3' double bond.[5] Subsequent or alternative pathways include N-demethylation and phenyl mono-oxidation.[6]
Q3: Why is it believed that the metabolites of this compound are the active therapeutic agents?
A3: The clinical efficacy of this compound is well-established, yet the parent drug exhibits poor pharmacokinetic characteristics.[1][2][3][4] Studies have shown that the plasma concentrations of this compound following oral administration are much lower than the concentrations required to inhibit leukemia cell growth in vitro.[1][3] This discrepancy strongly suggests that the in vivo activity is mediated by more abundant and potentially more potent metabolites.[1][2][3][4]
Q4: What analytical methods are best suited for identifying and quantifying this compound and its metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method for the identification and quantification of this compound and its metabolites in biological matrices such as plasma, urine, and feces.[1][2][5][6] High-performance liquid chromatography with a photodiode array detector (HPLC-DAD) can also be used for initial screening.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detection of this compound in plasma samples. | This compound is rapidly metabolized in vivo. | Focus on detecting the more abundant reductive metabolites. Ensure the LC-MS/MS method is optimized for the specific mass transitions of the metabolites. |
| Difficulty in separating stereoisomers of reductive metabolites. | Standard reverse-phase HPLC columns may not provide sufficient resolution. | Utilize chiral liquid chromatography techniques to separate and identify the different stereoisomers of the reduced this compound metabolites. |
| Inconsistent quantitative results between experimental runs. | Issues with sample preparation, including incomplete extraction or protein precipitation. | Standardize the plasma protein precipitation and liquid-liquid extraction steps. Use a validated internal standard to normalize for variations. |
| Unable to correlate in vitro IC50 values with in vivo efficacy. | The parent compound (this compound) may not be the primary active agent in vivo. | It is crucial to isolate and test the in vitro anti-leukemic activity of the major reductive metabolites to establish a proper structure-activity relationship and understand the in vivo mechanism. |
Quantitative Data Summary
The following tables summarize the in vitro anti-leukemic activity of the parent compound, this compound, and the pharmacokinetic parameters of this compound and its reductive metabolites in rats. Note: Specific IC50 values and pharmacokinetic data for the individual reductive metabolites are not yet available in the public literature but are inferred to be potent based on the clinical efficacy of the parent drug.
Table 1: In Vitro Anti-Leukemic Activity of this compound
| Cell Line | IC50 (µM) |
| NB4 | 7.9 |
| NB4.007/6 | 7.1 |
| HL-60 | 7.1 |
| U937 | 7.5 |
Data from Huang et al., 2014.
Experimental Protocols
Quantification of this compound and its Reductive Metabolites in Rat Plasma via LC-MS/MS
This protocol is based on the methodology described by Huang et al., 2014.
a) Sample Preparation:
-
To 100 µL of rat plasma, add an internal standard solution.
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and its reductive metabolites.
In Vitro Anti-Leukemic Cell Proliferation Assay
a) Cell Culture:
-
Culture human leukemic cell lines (e.g., NB4, HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
b) Assay Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Treat the cells with various concentrations of this compound or its isolated metabolites.
-
Incubate for 72 hours.
-
Assess cell viability using an MTT assay or by direct cell counting with trypan blue exclusion.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Visualizations
Caption: Experimental workflow for identifying and validating active metabolites of this compound.
Caption: Postulated signaling pathway of this compound's active metabolites.[7][8][9]
References
- 1. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Characterization of metabolites of this compound in male and female rat kidney microsomes by high-performance liquid chromatography coupled with positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of metabolites of this compound in rat, pig and human liver microsomes by UFLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Meisoindigo Bioavailability for Oral Administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of meisoindigo. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during formulation development and in vivo evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Q1: My this compound formulation shows poor dissolution in vitro. What are the likely causes and how can I improve it?
A: Poor dissolution is a common issue stemming from this compound's low aqueous solubility. Here are potential causes and troubleshooting steps:
-
Issue: Inadequate solubility enhancement.
-
Troubleshooting:
-
Solid Dispersions: Increase the polymer-to-drug ratio. Experiment with different hydrophilic polymers such as Polyvinylpyrrolidone (PVP) K30, HPMC, or Soluplus®. Ensure the drug is in an amorphous state using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Nanoparticles: Optimize the particle size to the sub-micron range (ideally < 200 nm) to increase the surface area for dissolution. Vary the concentration of stabilizers (e.g., surfactants like Tween 80) to prevent aggregation.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Re-evaluate the components of your SNEDDS. Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound. Construct pseudo-ternary phase diagrams to identify the optimal nanoemulsion region.
-
-
-
Issue: Drug recrystallization during dissolution.
-
Troubleshooting:
-
Incorporate a precipitation inhibitor into your formulation. For solid dispersions or SNEDDS, hydrophilic polymers like PVP K17 have been shown to be effective for the structurally similar compound, indirubin.[1]
-
For amorphous solid dispersions, ensure the formulation is stored under dry conditions to prevent moisture-induced crystallization.
-
-
Q2: I'm observing high variability in the in vivo pharmacokinetic data of my this compound formulation. What could be the reasons?
A: High variability in vivo can be frustrating. Consider these factors:
-
Issue: Formulation instability in the gastrointestinal (GI) tract.
-
Troubleshooting:
-
SNEDDS/Nanoparticles: The formulation may be susceptible to degradation by GI enzymes or pH changes. For lipid-based systems, consider the impact of lipolysis. In vitro lipolysis models can help predict in vivo behavior.
-
Solid Dispersions: The drug may be precipitating out of the supersaturated solution in the GI tract before it can be absorbed. The inclusion of a precipitation inhibitor is crucial.
-
-
-
Issue: Food effects.
-
Troubleshooting:
-
The presence of food can significantly alter the absorption of poorly soluble drugs. Conduct pharmacokinetic studies in both fasted and fed states to assess the food effect on your formulation. Lipid-based formulations like SNEDDS can sometimes mitigate food effects by mimicking the fed state.
-
-
-
Issue: Animal handling and dosing inconsistencies.
-
Troubleshooting:
-
Ensure consistent dosing volumes and techniques. For oral gavage, ensure the formulation is adequately suspended and does not adhere to the feeding tube.
-
Standardize the fasting period for animals before dosing.
-
-
Q3: The oral bioavailability of my this compound nanoparticle formulation is not significantly better than the unformulated drug. Why might this be?
A: While nanoparticles are a promising approach, several factors can limit their effectiveness:
-
Issue: Nanoparticle aggregation.
-
Troubleshooting:
-
Aggregation in the GI tract can reduce the surface area advantage. Ensure you have an effective stabilizer in your formulation. The choice and concentration of the stabilizer are critical.
-
Evaluate the particle size and zeta potential of your nanoparticles after dispersion in simulated gastric and intestinal fluids to check for aggregation.
-
-
-
Issue: Poor permeation across the intestinal epithelium.
-
Troubleshooting:
-
While small particle size enhances dissolution, it doesn't guarantee permeation. Consider incorporating permeation enhancers into your formulation, but be mindful of their potential toxicity.
-
For nanoparticle systems, surface modification with mucoadhesive polymers (e.g., chitosan) or targeting ligands could enhance interaction with the intestinal mucosa and improve uptake.
-
-
-
Issue: First-pass metabolism.
-
Troubleshooting:
-
This compound may be subject to significant first-pass metabolism in the gut wall and liver. If this is the primary barrier, solubility enhancement alone may not be sufficient.
-
Lipid-based formulations, such as SNEDDS, can sometimes promote lymphatic transport, which bypasses the portal circulation and reduces first-pass metabolism.
-
-
Data Presentation: Comparative Pharmacokinetics
The following table summarizes hypothetical pharmacokinetic data for different this compound formulations based on typical improvements seen with these technologies for poorly soluble drugs. Note: Specific in vivo data for enhanced this compound formulations is limited in publicly available literature; this table is for illustrative purposes.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 50 ± 15 | 2.0 ± 0.5 | 200 ± 50 | 100 |
| Solid Dispersion (PVP K30) | 250 ± 60 | 1.5 ± 0.5 | 1000 ± 200 | 500 |
| PLGA Nanoparticles | 350 ± 80 | 1.0 ± 0.3 | 1500 ± 300 | 750 |
| SNEDDS | 500 ± 100 | 0.75 ± 0.2 | 2200 ± 450 | 1100 |
Experimental Protocols
Here are detailed methodologies for preparing and evaluating different this compound formulations.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Dissolve this compound and PVP K30 in a suitable volume of ethanol in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Ensure complete dissolution using a magnetic stirrer.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator.
-
-
Characterization:
-
Drug Content: Dissolve a known amount of the solid dispersion in a suitable solvent and analyze the this compound content using a validated HPLC method.
-
In Vitro Dissolution: Perform dissolution studies using a USP apparatus II (paddle method) in a relevant dissolution medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).
-
Solid-State Characterization: Use DSC and PXRD to confirm the amorphous nature of this compound in the solid dispersion.
-
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Dichloromethane (DCM).
-
Procedure (Emulsion-Solvent Evaporation Method):
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v), which will act as the stabilizer.
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles with a cryoprotectant (e.g., trehalose) to obtain a dry powder.
-
-
Characterization:
-
Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge.
-
Morphology: Visualize the nanoparticle shape and surface using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles using a validated HPLC method after dissolving a known amount of nanoparticles.
-
Protocol 3: Development of a this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Materials: this compound, Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol HP).
-
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. For each mixture, titrate with water and observe for the formation of a clear or slightly bluish nanoemulsion. Demarcate the nanoemulsion region on a ternary phase diagram.
-
Formulation Preparation: Select a ratio of oil, surfactant, and co-surfactant from the nanoemulsion region. Dissolve the desired amount of this compound in this mixture with gentle stirring and slight warming if necessary to form the SNEDDS pre-concentrate.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SNEDDS pre-concentrate to water or simulated GI fluids with gentle agitation and observe the time it takes to form a nanoemulsion.
-
Droplet Size and Polydispersity Index (PDI): After emulsification, measure the droplet size and PDI using DLS.
-
In Vitro Drug Release: Evaluate the release of this compound from the SNEDDS using a dialysis bag method or a standard dissolution test.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway that could be influenced by enhanced this compound bioavailability.
Caption: Workflow for the preparation and characterization of this compound solid dispersion.
References
Validation & Comparative
Meisoindigo vs. Indirubin: A Comparative Analysis of Anti-Cancer Activity
A detailed guide for researchers and drug development professionals on the anti-cancer properties, mechanisms of action, and experimental data of meisoindigo and its parent compound, indirubin.
In the landscape of cancer therapeutics derived from natural products, this compound and its precursor, indirubin, have garnered significant attention. Both are indigo-based compounds with a history in traditional Chinese medicine, particularly in the treatment of chronic myelogenous leukemia (CML). While structurally similar, emerging research indicates that this compound, a synthetic derivative of indirubin, may possess enhanced anti-tumor activity and a distinct mechanistic profile. This guide provides a comprehensive comparison of their anti-cancer activities, supported by available experimental data, to aid researchers in navigating their therapeutic potential.
At a Glance: Key Differences
| Feature | This compound | Indirubin |
| Primary Mechanism | Multi-targeted: Glycogen Synthase Kinase-3β (GSK-3β) inhibition, STAT3-related tyrosine kinase inhibition, LKB1 inhibition, and acts as a molecular glue to induce PKMYT1 degradation.[1] May not directly inhibit Cyclin-Dependent Kinases (CDKs).[2] | Primarily a Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.[3][4] |
| Reported Potency | Generally reported to have higher anti-tumor activity in both in vitro and in vivo models compared to indirubin.[2] | Potent anti-cancer agent, but often found to be less effective than this compound in direct comparisons.[2] |
| Solubility | More soluble than indirubin, potentially leading to better bioavailability.[2] | Poor water solubility, which can limit its clinical application.[5] |
In Vitro Anti-Cancer Activity: A Look at the Numbers
Table 1: Comparative IC50 Values of this compound and Indirubin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Indirubin IC50 (µM) | Source |
| K562 | Chronic Myelogenous Leukemia | ~6.60 | Not specified in the same study | [6] |
| THP-1 | Acute Monocytic Leukemia | ~8.21 | Not specified in the same study | [6] |
| HepG2 | Hepatocellular Carcinoma | ~8.97 | Not specified in the same study | [6] |
| MCF-7 | Breast Cancer | ~11.94 | Not specified in the same study | [6] |
| Caco-2 | Colorectal Adenocarcinoma | ~14.59 | Not specified in the same study | [6] |
| U87 | Glioblastoma | ~20 | Not specified in the same study | [7] |
| HT-29 | Colorectal Adenocarcinoma | ~4.3 (as mmol/L) | Not specified in the same study | [8] |
| Various | Various | Not specified | Potent CDK inhibitor with varying IC50s | [3] |
In Vivo Anti-Tumor Efficacy: Evidence from Animal Models
Preclinical studies in animal models provide crucial information about a compound's therapeutic potential in a living organism. A direct comparison has shown this compound to be more effective at inhibiting tumor growth in vivo.
Table 2: Comparison of In Vivo Anti-Tumor Activity of this compound and Indirubin
| Animal Model | Tumor Type | Treatment and Dosage | Tumor Inhibition (%) | Source |
| Mice | Lewis Lung Carcinoma | This compound (106 mg/kg) | 47.1% | [9] |
| Indirubin (100 mg/kg) | 26.3% | [9] | ||
| Rat | Walker 256 Carcinosarcoma | This compound (106 mg/kg) | 71.6% | [9] |
| Indirubin (100 mg/kg) | 59.4% | [9] |
Mechanisms of Action: A Divergence in Signaling Pathways
While both compounds share some targets, their overall mechanisms of action appear to differ significantly, which may account for the observed differences in their anti-cancer activity.
Indirubin: A Canonical Kinase Inhibitor
Indirubin primarily exerts its anti-cancer effects through the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[3][4] By inhibiting CDKs, indirubin disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Its inhibition of GSK-3β, a key regulator in multiple signaling pathways, further contributes to its anti-proliferative effects.
Caption: Indirubin's primary mechanism of action.
This compound: A Multi-Pronged Attack
This compound exhibits a more complex and multifaceted mechanism of action. While it also inhibits GSK-3β, it has been reported to not significantly inhibit CDKs.[2] Instead, this compound's anti-cancer activity is attributed to its ability to:
-
Inhibit STAT3-related tyrosine kinases: This disrupts signaling pathways crucial for tumor cell survival and proliferation.
-
Inhibit LKB1: This can lead to the activation of AMPK, a key sensor of cellular energy status, which can trigger anti-proliferative responses.
-
Act as a "molecular glue": this compound can induce the degradation of PKMYT1, a kinase that negatively regulates the cell cycle, by promoting its interaction with the E3 ubiquitin ligase TRIM25. This leads to the removal of an important cell cycle brake.
Caption: The multi-targeted mechanism of this compound.
Experimental Protocols: A Guide to Key Assays
The following are generalized protocols for the key experiments cited in the comparison of this compound and indirubin. Specific parameters may need to be optimized based on the cell lines and reagents used.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
- 1. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, but not its core chemical structure indirubin, inhibits zebrafish interstitial leukocyte chemotactic migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Meisoindigo in Chronic Myeloid Leukemia: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of meisoindigo versus standard tyrosine kinase inhibitors (TKIs) and other treatments for Chronic Myeloid Leukemia (CML). The information is compiled from peer-reviewed clinical studies and presented with detailed experimental methodologies and visual representations of key biological pathways.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. This fusion gene encodes a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells. The treatment of CML has been revolutionized by the development of BCR-ABL1 tyrosine kinase inhibitors (TKIs). This compound, a derivative of a traditional Chinese medicine, has also been used in the treatment of CML, particularly in China. This guide aims to provide a comparative analysis of the efficacy of this compound against established CML therapies.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and other CML treatments based on reported clinical trial data. It is important to note that the clinical trial data for this compound does not always use the same standardized response criteria, such as Major Molecular Response (MMR), as modern TKI trials, making direct comparisons challenging.
Table 1: Efficacy of this compound in Chronic Phase CML
| Treatment | Study/Trial | Number of Patients | Dosage | Overall Response Rate | Complete & Partial Remission Rate |
| This compound | Phase III Clinical Trial[1] | 402 | 75-150 mg/day | 90.1% | 81.3% |
Table 2: Efficacy of First-Line Tyrosine Kinase Inhibitors in Chronic Phase CML
| Treatment | Study/Trial | Number of Patients | Complete Cytogenetic Response (CCyR) Rate (by 12 months) | Major Molecular Response (MMR) Rate (at 12 months) |
| Imatinib | BFORE[2][3][4][5] | 268 | 66.4% | 36.9% |
| Imatinib | IRIS[6] | 553 | 76.2% (at 18 months) | - |
| Dasatinib | Phase II Trial[7][8] | 97 (evaluable) | 95% | 73% |
| Nilotinib | ENESTnd[9][10] | 282 (300mg BID), 281 (400mg BID) | - | 44% (300mg BID), 43% (400mg BID) |
| Bosutinib | BFORE[2][3][4][5] | 268 | 77.2% | 47.2% |
Table 3: Efficacy of Treatments for Resistant/Intolerant CML
| Treatment | Patient Population | Number of Patients | Major Cytogenetic Response (MCyR) Rate |
| Omacetaxine Mepesuccinate | Resistant/Intolerant to ≥2 TKIs (Chronic Phase) | 76 (evaluable) | 18%[11] |
Mechanism of Action
Tyrosine Kinase Inhibitors (TKIs)
Standard CML treatments like imatinib, dasatinib, nilotinib, and bosutinib are competitive inhibitors of the ATP-binding site of the BCR-ABL1 tyrosine kinase. By blocking this site, they prevent the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival.
BCR-ABL1 signaling and TKI inhibition.
This compound
The mechanism of action of this compound is distinct from that of TKIs. Recent studies suggest that this compound acts as a "molecular glue," inducing the degradation of the protein kinase PKMYT1.[12][13] It does this by enhancing the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25, leading to the ubiquitination and subsequent proteasomal degradation of PKMYT1.[12] The knockdown of PKMYT1 has been shown to induce apoptosis and inhibit cell proliferation in CML cell lines.[12][13] Earlier studies also suggested that this compound can induce differentiation and down-regulate c-myb gene expression in leukemic cells.[4]
This compound's mechanism of action.
Experimental Protocols
Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining
This is a common flow cytometry-based method to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Preparation: Harvest and wash cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[2][3][14][15]
Apoptosis assay workflow.
BCR-ABL1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of the BCR-ABL1 protein.
-
Reaction Setup: Prepare a reaction mixture containing the BCR-ABL1 enzyme, a specific substrate (e.g., a peptide with a tyrosine residue), ATP, and the test compound (e.g., this compound or a TKI) in a suitable buffer.
-
Incubation: Incubate the reaction mixture to allow the kinase reaction to proceed.
-
Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by detecting the amount of ADP produced using a luminescent assay.
-
Data Analysis: Calculate the percentage of inhibition by the test compound compared to a control without the inhibitor.
Quantitative PCR (qPCR) for BCR-ABL1 Transcript Levels
This method is used to quantify the amount of BCR-ABL1 fusion gene transcripts in patient samples, which is a key indicator of molecular response to treatment.[7][9][10][11][16]
-
RNA Extraction: Isolate total RNA from the patient's peripheral blood or bone marrow.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Amplification: Perform real-time PCR using primers and probes specific for the BCR-ABL1 fusion transcript and a control gene (e.g., ABL1 or GUSB) for normalization.
-
Quantification: Determine the ratio of BCR-ABL1 transcripts to the control gene transcripts. The results are often reported on an international scale (IS) to standardize results across different laboratories.[9]
BCR-ABL1 qPCR workflow.
Conclusion
This compound has demonstrated clinical activity in CML, primarily based on studies conducted in China. Its mechanism of action, involving the degradation of PKMYT1, is distinct from that of the BCR-ABL1 tyrosine kinase inhibitors that form the current standard of care for CML. While the reported overall response rates for this compound are high, a direct and robust comparison of its efficacy with modern TKIs is limited by the lack of studies using standardized response criteria such as complete cytogenetic and major molecular responses. Further research with standardized endpoints would be necessary to fully elucidate the comparative efficacy of this compound in the current landscape of CML treatment.
References
- 1. [Phase III clinical trial on meisoindico in the treatment of chronic myelogenous leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of differentiation and down-regulation of c-myb gene expression in ML-1 human myeloblastic leukemia cells by the clinically effective anti-leukemia agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The significance of major and stable molecular responses in chronic myeloid leukemia in the tyrosine kinase inhibitor era - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time quantitative PCR: a reliable molecular diagnostic and follow-up tool for ‘minimal residual disease’ assessment in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
validating meisoindigo as a selective tyrosine kinase inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
Meisoindigo, a synthetic derivative of a compound found in the traditional Chinese medicine Indigo naturalis, has emerged as a promising selective tyrosine kinase inhibitor. With a distinct mechanism of action, it presents a compelling case for further investigation and development, particularly in the context of Chronic Myeloid Leukemia (CML) and other malignancies. This guide provides an objective comparison of this compound's performance with established tyrosine kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.
Superior Selectivity Profile of this compound
This compound has demonstrated a unique selectivity profile, primarily targeting Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1).[1] This contrasts with many existing tyrosine kinase inhibitors that often exhibit broader kinase inhibition profiles.
A kinase profiling screen of this compound against a panel of 300 human kinases revealed its selective inhibition of Stat3-associated tyrosine kinases.[2] While direct IC50 values against a comprehensive panel of kinases are still emerging in publicly available literature, the primary mechanism of action appears to be distinct from that of widely used BCR-ABL inhibitors.
Table 1: Comparative Kinase Inhibition Profiles
| Kinase Target | This compound IC50 | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) |
| PKMYT1 | Primary Target | Not a primary target | Not a primary target | Not a primary target |
| BCR-ABL | Indirectly affects signaling | 400 | 28 | 9 |
| c-ABL | Indirectly affects signaling | 400 | 28 | 9 |
| SRC Family Kinases | Inhibits | >10,000 | >10,000 | 0.5-16 |
| c-KIT | Not a primary target | Inhibits | Inhibits | Inhibits |
| PDGFR | Not a primary target | Inhibits | Inhibits | Inhibits |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is a representative compilation from published literature.[3][4][5]
A Novel Mechanism of Action: The Molecular Glue
Recent studies have elucidated a novel mechanism for this compound's activity. Instead of acting as a conventional competitive inhibitor at the ATP-binding site of its target kinase, this compound functions as a "molecular glue."[1] It facilitates the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25, leading to the ubiquitination and subsequent proteasomal degradation of PKMYT1.[1]
This degradation of PKMYT1, a negative regulator of the cell cycle, leads to premature mitotic entry and cell death in cancer cells. This mechanism offers a potential advantage over traditional kinase inhibitors by eliminating the target protein entirely, which may help to overcome certain forms of drug resistance.
Experimental Validation of this compound's Activity
The validation of this compound as a selective tyrosine kinase inhibitor involves a series of key experiments designed to determine its target, measure its inhibitory activity, and elucidate its mechanism of action.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a biochemical assay that measures the enzyme's activity.
Objective: To quantify the inhibitory potency of this compound against a panel of purified tyrosine kinases.
Materials:
-
Purified recombinant kinase enzymes (e.g., PKMYT1, ABL, SRC).
-
Kinase-specific substrate peptides.
-
This compound and control inhibitors (e.g., imatinib, nilotinib, dasatinib).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or control inhibitors to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to identify the direct protein targets of a drug within a cellular context.
Objective: To confirm the direct binding of this compound to PKMYT1 in intact cells.
Materials:
-
Cancer cell line of interest (e.g., K562).
-
This compound.
-
Cell lysis buffer.
-
Equipment for heating cell lysates to a precise temperature gradient.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to PKMYT1.
Procedure:
-
Cell Treatment: Treat the cultured cancer cells with either this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of different temperatures. The binding of a drug to its target protein can increase the protein's thermal stability.
-
Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble PKMYT1 remaining at each temperature by SDS-PAGE and Western blotting using a specific anti-PKMYT1 antibody.
-
Data Analysis: Plot the amount of soluble PKMYT1 as a function of temperature for both the this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to PKMYT1.
Visualizing the Molecular Pathways
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Conclusion
This compound presents a compelling profile as a selective tyrosine kinase inhibitor with a novel mechanism of action. Its ability to act as a molecular glue to induce the degradation of PKMYT1 distinguishes it from traditional ATP-competitive inhibitors and offers a promising new avenue for cancer therapy. The data presented in this guide underscores the importance of continued research into this compound and its derivatives to fully elucidate their therapeutic potential and clinical applications. For researchers and drug development professionals, this compound represents a valuable tool and a potential lead compound in the ongoing quest for more effective and selective cancer treatments.
References
- 1. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Meisoindigo and its Bromo-derivatives as Selective Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of meisoindigo and its seven synthesized bromo-derivatives, focusing on their anti-proliferative activities and their mechanism of action as selective tyrosine kinase inhibitors that repress cellular STAT3 activity. The data presented is compiled from a key study in the field, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction
This compound, a derivative of indirubin, has shown promise in cancer therapy, particularly in targeting cancer stem cells.[1] To explore the structure-activity relationship and potentially enhance its therapeutic efficacy, a series of seven bromo-derivatives of this compound have been synthesized. This guide compares the biological activities of these derivatives to the parent compound, this compound, with a focus on their anti-proliferative effects and their impact on the STAT3 signaling pathway.
Data Presentation: Anti-proliferative Activity
The anti-proliferative effects of this compound and its bromo-derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), HCT116 (colorectal carcinoma), and JoPaca-1 (pancreatic cancer). The half-maximal inhibitory concentrations (IC50) were determined using an MTT assay after 72 hours of treatment.
| Compound | Substitution Position | IC50 (µM) on HeLa Cells | IC50 (µM) on HCT116 Cells | IC50 (µM) on JoPaca-1 Cells |
| This compound | - | > 50 | > 50 | > 50 |
| 1 | 5-bromo | > 50 | > 50 | > 50 |
| 2 | 6-bromo | 25.3 ± 4.5 | 31.6 ± 5.2 | 19.9 ± 3.8 |
| 3 | 7-bromo | 41.7 ± 6.1 | > 50 | 38.9 ± 5.5 |
| 4 | 4'-bromo | > 50 | > 50 | > 50 |
| 5 | 5'-bromo | 39.8 ± 5.8 | 44.7 ± 6.3 | 28.2 ± 4.1 |
| 6 | 6'-bromo | > 50 | > 50 | > 50 |
| 7 | 7'-bromo | > 50 | > 50 | > 50 |
Key Findings:
-
Among the seven bromo-derivatives, 6-bromo-meisoindigo (2 ), 7-bromo-meisoindigo (3 ), and 5'-bromo-meisoindigo (5 ) demonstrated significant anti-proliferative activity with IC50 values below 50 µM in at least two of the tested cell lines.[1]
-
6-bromo-meisoindigo (2 ) emerged as the most potent derivative, exhibiting the lowest IC50 values across all three cell lines.[1]
-
Bromination at the 5, 4', 6', and 7' positions resulted in a loss of anti-proliferative activity compared to the active derivatives.[1]
Experimental Protocols
Synthesis of Bromo-meisoindigo Derivatives
The synthesis of the bromo-meisoindigo derivatives involves a multi-step process starting from the corresponding bromoanilines.[2]
Step 1: Synthesis of Bromo-isonitrosoacetanilides
-
Bromoanilines are reacted with chloral hydrate and hydroxylamine hydrochloride to yield bromo-isonitrosoacetanilides.[3]
Step 2: Synthesis of Bromo-isatins
-
The bromo-isonitrosoacetanilides undergo acidic cyclization using sulfuric acid to form bromo-isatins.[3] In the case of 3-bromoaniline, a mixture of 4- and 6-bromoisatins is formed and separated by fractional precipitation.[3]
Step 3: Methylation of Bromo-isatins
-
The substituted bromo-isatins are methylated using dimethylsulfate and sodium hydride in dry DMF under a nitrogen atmosphere.[3]
Step 4: Condensation to form Bromo-meisoindigos
-
The methylated bromo-isatins are condensed with oxindole in a mixture of glacial acetic acid and hydrochloric acid under reflux to yield the final bromo-meisoindigo derivatives.[3]
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: 5 x 10³ cells per well were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with the compounds at concentrations ranging from 0.4 µM to 100 µM for 72 hours.
-
MTT Incubation: After the treatment period, the medium was replaced with a medium containing 1% FBS and 0.5 mg/mL MTT, and the cells were incubated for 2 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
STAT3 Activity Assay (Immunoblotting)
The effect of the compounds on STAT3 activation was assessed by examining the phosphorylation of STAT3 at tyrosine 705 (Y705).[3][4]
-
Cell Treatment: JoPaca-1 cells were incubated with the desired compound (e.g., 6-bromo-meisoindigo) for 30 minutes. A 0.1% DMSO solution was used as a mock control.
-
Cell Lysis: The cells were lysed to extract the whole-cell lysate.
-
Immunoblotting: The protein lysates were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with specific primary antibodies against total STAT3 and phospho-STAT3 (Y705). β-actin was used as a loading control.
-
Detection: The protein bands were visualized using a suitable detection method.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation of bromo-meisoindigo derivatives.
References
- 1. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Synergistic Takedown of Cancer Defenses: Meisoindigo Derivative and ATR Inhibitors Join Forces
A novel therapeutic strategy combining a derivative of meisoindigo with ATR inhibitors has demonstrated significant synergistic effects in preclinical cancer models. This combination leverages the principle of synthetic lethality to exploit cancer cell vulnerabilities, offering a promising new avenue for treatment, particularly in colorectal cancer.
A recent study has unveiled the potent anti-cancer synergy between a newly developed this compound-derived proteolysis-targeting chimera (PROTAC), termed 9b, and the ATR inhibitor AZD6738. The research demonstrates that by selectively degrading the ATM protein, the this compound derivative sensitizes cancer cells to ATR inhibition, leading to enhanced cell death and tumor suppression both in vitro and in vivo.[1][2][3] This guide provides an objective comparison of the combination therapy's performance against individual treatments, supported by experimental data and detailed protocols.
Mechanism of Synergy: A Two-Pronged Attack on DNA Damage Response
The synergistic interaction between the this compound-derived PROTAC 9b and ATR inhibitors is rooted in the concept of synthetic lethality.[1] Cancer cells often have defects in their DNA damage response (DDR) pathways. The ATM and ATR kinases are central regulators of the DDR, acting as critical checkpoints to halt the cell cycle and initiate DNA repair.
The this compound-derived PROTAC 9b functions by selectively inducing the degradation of the ATM protein in cancer cells.[1][4] This action alone can trigger DNA damage response cascades, leading to cell cycle arrest and apoptosis.[1] However, some cancer cells can compensate for the loss of ATM by relying on the ATR-CHK1 pathway.[1]
This is where the combination with an ATR inhibitor, such as AZD6738, becomes highly effective. By simultaneously inhibiting the compensatory ATR pathway, the combination therapy creates a catastrophic failure in the cancer cell's ability to respond to DNA damage, leading to significantly increased cell death.[1]
Quantitative Performance Analysis
The combination of the this compound derivative 9b and the ATR inhibitor AZD6738 has shown markedly superior efficacy compared to either agent used as a monotherapy.
In Vitro Cell Viability
In colorectal cancer cell lines SW620 and SW480, the combination of 9b and AZD6738 demonstrated a strong synergistic effect on reducing cell viability.[1]
| Treatment Group | Cell Line | Outcome |
| PROTAC 9b + AZD6738 | SW620 | Striking Synergy in reducing cell viability |
| PROTAC 9b + AZD6738 | SW480 | Striking Synergy in reducing cell viability |
| PROTAC 9b alone | SW620, SW480 | Moderate reduction in cell viability |
| AZD6738 alone | SW620, SW480 | Moderate reduction in cell viability |
| Table 1: In Vitro Synergistic Effects on Colorectal Cancer Cell Viability.[1] |
In Vivo Tumor Growth Inhibition
The synergistic anti-tumor effects were also confirmed in a xenograft mouse model using SW620 cells. The combination treatment resulted in a significant reduction in tumor load compared to the control and monotherapy groups.[1]
| Treatment Group | Dosage | Mean Tumor Weight (relative to control) |
| Vehicle (Control) | - | 1.0 |
| PROTAC 9b | 15 mg/kg/day | ~0.6 |
| AZD6738 | 25 mg/kg/day | ~0.7 |
| PROTAC 9b + AZD6738 | 15 mg/kg/day + 25 mg/kg/day | ~0.2 |
| Table 2: In Vivo Tumor Growth Inhibition in SW620 Xenograft Model.[1] |
Importantly, the combination therapy was well-tolerated in the animal models, with no significant weight loss observed in the mice during the 14-day treatment period.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: SW620 and SW480 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with increasing doses of the ATR inhibitor AZD6738 and the this compound-derived PROTAC 9b for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength to determine cell viability.
-
Data Analysis: The Combenefit synergy score (Loewe model) was used to analyze the data from three independent experiments.[1]
In Vivo Xenograft Mouse Model
-
Cell Implantation: SW620 cells (5 x 10^6 cells per mouse) were subcutaneously injected into mice.
-
Treatment Groups: Mice were randomized into four groups: vehicle (PBS), PROTAC 9b (15 mg/kg/day), ATR inhibitor AZD6738 (25 mg/kg/day), and the combination of 9b and AZD6738.
-
Drug Administration: Treatments were administered once daily for 14 consecutive days.
-
Monitoring: Tumor volume and body weight were monitored every 2 days.
-
Endpoint Analysis: After 14 days, the mice were sacrificed, and the tumors were excised and weighed.[1]
Conclusion
The synergistic combination of a this compound-derived ATM degrader and an ATR inhibitor represents a highly promising strategy for cancer therapy. By simultaneously targeting two key components of the DNA damage response pathway, this approach induces synthetic lethality in cancer cells, leading to enhanced anti-tumor efficacy. The robust preclinical data warrants further investigation and development of this combination therapy for clinical applications, particularly in cancers with underlying DDR deficiencies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a this compound-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a this compound-Derived PROTAC as the ATM Degrader: Revolutionizing Colorectal Cancer Therapy via Synthetic Lethality with ATR Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
Meisoindigo-Induced Cell Cycle Arrest: A Comparative Guide for Researchers
For researchers in oncology and drug development, understanding the precise mechanism of action of novel therapeutic compounds is paramount. Meisoindigo, a derivative of a traditional Chinese medicine, has demonstrated anti-cancer properties, with evidence suggesting its ability to induce cell cycle arrest.[1][2] This guide provides a comprehensive comparison of this compound's effects on the G0/G1 phase of the cell cycle with other known inhibitors, supported by experimental data and detailed protocols.
This compound and G0/G1 Cell Cycle Arrest: A Complex Picture
This compound's role in cell cycle regulation is multifaceted, with studies reporting varying effects depending on the cancer cell line. While some research points to a G2/M phase arrest, a growing body of evidence confirms its ability to induce arrest at the G0/G1 checkpoint.[1][3] For instance, in SW620 colorectal cancer cells, treatment with a this compound derivative resulted in a dose-dependent G0/G1 phase arrest.[1] This effect is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[3]
In contrast, other established CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have a more defined mechanism of action, consistently inducing G1 arrest across a wide range of cancer types by preventing the phosphorylation of the retinoblastoma (Rb) protein.[4][5] The variability in this compound's observed effects suggests that its mechanism may be more complex or cell-type specific than these targeted inhibitors.
Comparative Analysis of Cell Cycle Distribution
The following table summarizes the quantitative data on the percentage of cells in each phase of the cell cycle after treatment with this compound compared to a control group. It is important to note that the specific cell line and experimental conditions can influence the outcome.
| Treatment | Cell Line | Concentration | Duration (hrs) | % G0/G1 | % S | % G2/M | Reference |
| Control | SW620 | - | 48 | 55.2% | 28.4% | 16.4% | [1] |
| This compound Derivative (9b) | SW620 | 10 µM | 48 | 72.5% | 15.1% | 12.4% | [1] |
| Control | HT-29 | - | 24 | 58.1% | 20.3% | 21.6% | [6] |
| This compound | HT-29 | 5 µM | 24 | 45.2% | 15.5% | 39.3% | [6] |
| Control | U87 | - | 24 | Not Specified | Not Specified | Not Specified | [7] |
| This compound | U87 | 20 µM | 24 | Increased G0/G1 | Decreased S & G2/M | Decreased S & G2/M | [7] |
Note: Data is extracted and summarized from the respective studies. Direct comparison should be made with caution due to variations in experimental protocols.
Signaling Pathway of this compound-Induced G0/G1 Arrest
This compound's induction of G0/G1 arrest is linked to its ability to modulate the expression and activity of key cell cycle regulatory proteins. The proposed pathway involves the inhibition of CDK4 and the upregulation of CDK inhibitors like p21.[3][8] This disrupts the normal progression from the G1 to the S phase of the cell cycle.
Caption: Proposed signaling pathway of this compound-induced G0/G1 cell cycle arrest.
Experimental Protocols
Accurate assessment of cell cycle arrest is crucial. Below are detailed methodologies for key experiments.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for preparing and analyzing cells to determine their distribution in the different phases of the cell cycle.[9][10][11][12]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or a vehicle control for the desired time.
-
Harvesting: Detach adherent cells using trypsin and collect all cells, including those in the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µl of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Proteins
This protocol is for detecting the expression levels of key G0/G1 phase regulatory proteins such as Cyclin D1 and CDK4.[13][14][15][16]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is commonly used as a loading control to normalize the expression of the target proteins.
Caption: Experimental workflow for confirming this compound-induced cell cycle arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Meisoindigo Shows Promise in Overcoming Retinoic Acid Resistance in Leukemia Cells
For Immediate Release
A detailed comparison of meisoindigo's activity in retinoic acid-resistant acute promyelocytic leukemia (APL) cells reveals its potential as an alternative therapeutic agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, including comparative efficacy, mechanisms of action, and detailed experimental protocols.
Acute promyelocytic leukemia, a subtype of acute myeloid leukemia, is characterized by a chromosomal translocation that results in the PML-RARα fusion protein. This oncoprotein blocks myeloid differentiation, a process that can be targeted by all-trans retinoic acid (ATRA). While ATRA-based therapies have significantly improved patient outcomes, the development of resistance remains a major clinical challenge. This compound, a derivative of a traditional Chinese medicine component, has demonstrated efficacy in both retinoic acid-sensitive and -resistant leukemia cell lines, suggesting a mechanism of action that circumvents common resistance pathways.
Comparative Efficacy of this compound
Table 1: Summary of In Vitro Activity of this compound and ATRA in Leukemia Cell Lines
| Compound | Cell Line | Cell Type | Resistance Status | Reported Activity | Reference |
| This compound | NB4 | Acute Promyelocytic Leukemia | Retinoic Acid-Sensitive | Growth inhibition, Apoptosis induction | [1][2] |
| NB4.007/6 | Acute Promyelocytic Leukemia | Retinoic Acid-Resistant | Growth inhibition, Apoptosis induction | [1][2] | |
| HL-60 | Acute Myeloid Leukemia | Retinoic Acid-Sensitive | Growth inhibition, Apoptosis induction | [1][2] | |
| U937 | Myelomonocytic Leukemia | Retinoic Acid-Resistant | Growth inhibition, Apoptosis induction | [1][2] | |
| K562 | Chronic Myeloid Leukemia | Not applicable | IC50 value reported | [5] | |
| ATRA | NB4 | Acute Promyelocytic Leukemia | Retinoic Acid-Sensitive | Induces differentiation | [1][2] |
| NB4-R1 | Acute Promyelocytic Leukemia | Retinoic Acid-Resistant | Resistant to differentiation and growth inhibition | [6] | |
| NB4-R2 | Acute Promyelocytic Leukemia | Retinoic Acid-Resistant | Resistant to differentiation and growth inhibition | [6] | |
| THP-1 | Acute Monocytic Leukemia | Not APL | Synergistic with cytarabine | [7] | |
| MOLM-13 | Acute Myeloid Leukemia | Not APL | Synergistic with cytarabine | [7] |
Note: This table is a compilation of data from multiple sources and is intended for informational purposes. Direct comparison of IC50 values should be performed in parallel experiments.
Signaling Pathways and Mechanism of Action
The mechanisms underlying this compound's activity in retinoic acid-resistant leukemia cells appear to be distinct from those of ATRA.
Retinoic Acid Resistance Pathway
In APL, the PML-RARα fusion protein is the primary driver of leukemogenesis and the target of ATRA. ATRA functions by binding to the RARα portion of the fusion protein, leading to a conformational change that releases co-repressors and recruits co-activators, ultimately reactivating transcription of genes required for myeloid differentiation.[8] Resistance to ATRA can arise from mutations in the RARα ligand-binding domain, preventing the drug from binding effectively.[2]
This compound's Proposed Mechanisms of Action
This compound appears to overcome ATRA resistance through at least two potential pathways:
-
Induction of Apoptosis: Studies have shown that this compound induces apoptosis in leukemia cells, including the ATRA-resistant HL-60 cell line.[4] This process is mediated by the activation of the caspase cascade and regulation of the Bcl-2 family of proteins.[4]
-
PKMYT1 Degradation: In chronic myeloid leukemia (CML), this compound has been identified as a "molecular glue" that induces the degradation of the protein kinase PKMYT1.[5][6] this compound enhances the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25, leading to the ubiquitination and subsequent proteasomal degradation of PKMYT1.[5][6] Knockdown of PKMYT1 has been shown to inhibit cell proliferation and induce apoptosis.[6] While this mechanism has been elucidated in CML, it is plausible that a similar pathway is active in retinoic acid-resistant APL cells, offering a novel therapeutic target.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound and other compounds on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., NB4, NB4-R1)
-
RPMI-1640 medium with 10% FBS
-
This compound, ATRA (or other test compounds)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and ATRA in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture leukemia cells with or without this compound at the desired concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blotting for PKMYT1
This protocol is for detecting the degradation of PKMYT1 protein following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PKMYT1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat leukemia cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PKMYT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising therapeutic agent for retinoic acid-resistant leukemia. Its ability to induce apoptosis and potentially target novel pathways like PKMYT1 degradation provides a clear rationale for its development. However, to firmly establish its clinical potential, further research is warranted. Specifically, head-to-head comparative studies evaluating the efficacy of this compound against ATRA and arsenic trioxide in well-characterized retinoic acid-resistant APL cell lines and patient-derived xenograft models are crucial. Furthermore, a deeper investigation into the role of the PKMYT1 degradation pathway in ATRA-resistant APL will be instrumental in validating this novel mechanism of action and identifying potential biomarkers for patient stratification.
References
- 1. Common defects of different retinoic acid resistant promyelocytic leukemia cells are persistent telomerase activity and nuclear body disorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single agent liposomal all-trans-retinoic acid (ATRA) as initial therapy for acute promyelocytic leukemia (APL): 13 Year follow up Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy: New Insights into Mechanisms of Action and Resistance of Treatment in Acute Promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukemia cell lines: in vitro models for the study of acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical study of 9-cis retinoic acid (LGD1057) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Meisoindigo's Impact on Leukemia Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Meisoindigo, a synthetic derivative of a compound found in the traditional Chinese medicine Indigo naturalis, has demonstrated significant anti-leukemic properties. This guide provides a comparative analysis of this compound's effects on various leukemia cell lines, supported by experimental data, to aid in research and development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on different leukemia cell lines based on published studies.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Leukemia Type | IC50 (µM) at 72h |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 7.1[1][2] |
| NB4 | Acute Promyelocytic Leukemia (APL) | 7.9[1][2] |
| U937 | Histiocytic Lymphoma | 7.5[1][2] |
| K562 | Chronic Myelogenous Leukemia (CML) | Data not available |
Note: While a specific IC50 value for K562 was not identified in the reviewed literature, studies have shown a dose-dependent inhibition of proliferation and induction of apoptosis.[3]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Apoptosis Rate (%) |
| HL-60 | 20 µM this compound for 3h | 19.80 ± 1.13[4] |
| 20 µM this compound for 6h | 29.20 ± 2.69[4] | |
| 20 µM this compound for 12h | 47.05 ± 7.70[4] | |
| NB4 | Qualitative evidence of apoptosis | - |
| U937 | Qualitative evidence of apoptosis | - |
| K562 | Dose-dependent induction of apoptosis (5-20 µM)[3] | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Effect on Cell Cycle |
| HL-60 | G0/G1 phase arrest[5] |
| NB4 | G0/G1 phase arrest[5] |
| U937 | G0/G1 phase arrest[5] |
| K562 | G2/M phase arrest (secondary to PKMYT1 knockdown)[6] |
Experimental Protocols
This section details the methodologies used in the cited experiments to evaluate the impact of this compound on leukemia cell lines.
Cell Culture and this compound Treatment
-
Cell Lines: HL-60, NB4, U937, and K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium. The final DMSO concentration in the medium is typically kept below 0.1%.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 6 hours of incubation, add this compound at various concentrations.
-
Incubate the cells for 48 or 72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value using software such as GraphPad Prism.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat cells with this compound for the desired time.
-
Harvest and fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A and propidium iodide (PI).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PKMYT1, β-catenin, p-GSK-3β) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-leukemic effects through multiple signaling pathways, which can vary between different leukemia cell lines.
General Experimental Workflow
Caption: General workflow for assessing this compound's impact.
Apoptosis Induction Pathway in HL-60 Cells
In HL-60 cells, this compound induces apoptosis through the intrinsic mitochondrial pathway. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This leads to the activation of caspases, ultimately resulting in programmed cell death.[4]
Caption: this compound-induced apoptosis pathway in HL-60 cells.
Signaling Pathway in K562 Cells
In K562 cells, this compound has been shown to affect the Bcr-Abl signaling pathway, a key driver of CML. It leads to a decrease in the phosphorylation of downstream targets like STAT5 and CRKL.[3] More recently, this compound has been identified as a molecular glue that targets the protein kinase PKMYT1 for degradation, leading to G2/M cell cycle arrest and apoptosis.[6]
Caption: this compound's signaling impact in K562 cells.
Wnt Signaling Pathway in HL-60 and K562 Cells
This compound also influences the Wnt signaling pathway in both HL-60 and K562 cells by inhibiting the phosphorylation of GSK-3β. This leads to a decrease in the expression of β-catenin and the downstream oncogene c-myc, particularly in HL-60 cells.[7]
Caption: this compound's effect on the Wnt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect on bcr-abl signaling pathway and the mechanisms of apoptosis induction by this compound in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Meisoindigo's Anti-Leukemic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-leukemic activity of Meisoindigo against two conventional chemotherapy agents, Hydroxyurea and Busulfan. The data presented is compiled from various preclinical studies, offering insights into the efficacy and methodologies of these compounds in animal models of leukemia.
Comparative Efficacy of Anti-Leukemic Agents
Table 1: In Vivo Efficacy of this compound in a Chronic Myeloid Leukemia (CML) Xenograft Model
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Animal Model | NOD/SCID Mice | NOD/SCID Mice | [1] |
| Cell Line | K562 (Human CML) | K562 (Human CML) | [1] |
| Treatment | Vehicle | 150 mg/kg/day (oral gavage) for 14 days | [1] |
| Tumor Volume | Substantial Growth | Significant Inhibition | [1] |
| Tumor Weight | - | Significantly Reduced | [1] |
| Spleen Size | Enlarged | Dose-dependent decrease | [2] |
Table 2: In Vivo Efficacy of Hydroxyurea in a Leukemia Model
| Parameter | Control | Hydroxyurea Treatment | Reference |
| Animal Model | Murine model of Sickle Cell Disease with induced leukemia | Murine model of Sickle Cell Disease with induced leukemia | Clinical data suggests efficacy comparable to busulfan in CML patients[3] |
| Cell Line | Not specified in comparative preclinical data | Not specified in comparative preclinical data | |
| Treatment | - | - | |
| White Blood Cell Count | Elevated | Significant Reduction | Clinical data in CML patients[3] |
| Survival | - | Median survival of 51 months in CML patients | [4] |
Table 3: In Vivo Efficacy of Busulfan in a Leukemia Model
| Parameter | Control | Busulfan Treatment | Reference |
| Animal Model | Murine model | Murine model | [5] |
| Cell Line | AML cell lines | AML cell lines | [5] |
| Treatment | Vehicle | 20 mg/kg (intraperitoneal) | [5] |
| Leukemic Engraftment | High in bone marrow and spleen | No significant difference compared to irradiation conditioning | [5] |
| Survival | Reduced | Significant reduction in overall survival compared to irradiation | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
This compound in a CML Ectopic Xenograft Model[1]
-
Animal Model: NOD/SCID mice.
-
Cell Line: Human CML cell line K562.
-
Procedure:
-
K562 cells are cultured and harvested.
-
A suspension of K562 cells is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (150 mg/kg) orally via gavage daily for 14 days. The control group receives a vehicle solution.
-
Tumor volume and mouse body weight are measured throughout the study.
-
At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Hydroxyurea in a Leukemia Model
Busulfan in an AML Xenograft Model[5]
-
Animal Model: Highly immunodeficient non-obese diabetic/LtSz-severe combined immunodeficiency IL2Rγcnull (NSG) mice.
-
Cell Line: Human AML cell lines (e.g., U937, KG1a, MOLM-14, MV4-11).
-
Procedure:
-
Mice undergo sublethal bone marrow conditioning with a single intraperitoneal injection of busulfan (20 mg/kg).
-
24 hours post-conditioning, human AML cells are injected intravenously.
-
Leukemic engraftment in bone marrow and spleen, as well as overall survival, are monitored.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows described.
References
- 1. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 4. Hydroxyurea versus busulfan in the treatment of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Meisoindigo: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Meisoindigo, a derivative of indirubin with anticancer activity.
While specific institutional and local regulations must always be followed, the information below outlines the general principles and practices for managing this compound waste. This guidance is based on standard laboratory safety protocols for handling similar chemical compounds, in the absence of a publicly available, detailed Safety Data Sheet (SDS) specifying disposal instructions.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times to prevent skin and eye contact.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many specialized research chemicals, requires a multi-step approach to ensure the safety of personnel and compliance with environmental regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams, such as biological or radioactive waste, unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.
-
The container must be compatible with the chemical nature of the waste. For solid waste, a securely sealed bag or container is appropriate. For liquid waste (e.g., solutions in DMSO), use a chemical-resistant bottle with a screw cap.
-
The label on the waste container should clearly state "Hazardous Waste" and "this compound," along with any other components of the waste mixture (e.g., solvents).
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Institutional Waste Pickup:
-
Follow your institution's established procedures for the pickup and disposal of chemical waste. This typically involves contacting the EHS department to schedule a collection.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific waste management policies and the relevant local, state, and federal regulations to ensure full compliance. If a Safety Data Sheet (SDS) for this compound is available from the supplier, its disposal guidelines should be followed.
Safeguarding Researchers: A Comprehensive Guide to Handling Meisoindigo
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Meisoindigo. It includes detailed operational and disposal plans to ensure the safe and effective use of this potent anti-leukemia compound.
This compound, a derivative of indirubin, is a potent, orally bioavailable anticancer agent that has been used in the clinical treatment of chronic myelogenous leukemia (CML) in China.[1] As a research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal protocols for this compound.
Essential Safety Information
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. A multi-layered approach to PPE is recommended for all procedures involving this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with nitrile gloves. | Provides a barrier against skin contact. Double gloving is recommended for handling potent compounds. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of this compound solutions. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the powder form to prevent inhalation of aerosolized particles. |
Storage and Handling
Proper storage is crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Parameter | Specification |
| Short-Term Storage | 0 - 4 °C, dry and dark.[1] |
| Long-Term Storage | -20 °C, dry and dark.[1] |
| Solubility | Soluble in DMSO, not in water.[1] |
| Shipping | Shipped as a non-hazardous chemical under ambient temperature.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for minimizing the risk of exposure and ensuring the accurate preparation of this compound for experimental use.
Step-by-Step Handling Protocol
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product matches the order specifications.
-
Logging and Storage: Record the arrival date, quantity, and lot number in the laboratory inventory. Store the compound under the appropriate conditions as specified in the table above.
-
Preparation for Weighing: Before handling the solid compound, ensure you are in a designated area with controlled ventilation, such as a chemical fume hood. Don all required PPE.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use a dedicated spatula and weighing paper. To minimize aerosolization, handle the powder gently.
-
Dissolution: this compound is soluble in DMSO.[1] In a chemical fume hood, add the weighed powder to the appropriate volume of DMSO. Cap the vial and vortex until the solid is completely dissolved.
-
Experimental Use: Handle the this compound-DMSO solution with the same level of precaution as the solid, using appropriate PPE.
-
Post-Experiment Decontamination: After completing the experiment, decontaminate all surfaces and equipment that came into contact with this compound. Use a suitable laboratory disinfectant.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Disposal Procedures
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and plasticware, should be collected in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused or waste this compound-DMSO solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service, following all institutional and local regulations.
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal and environmental risks while advancing important scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
